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Foundational

19F and 1H NMR Characterization of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane: A Technical Guide

Executive Summary The incorporation of the trifluoromethyl (–CF 3​ ) group into aliphatic amine scaffolds is a cornerstone strategy in modern medicinal chemistry. The strong electron-withdrawing nature and high lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF 3​ ) group into aliphatic amine scaffolds is a cornerstone strategy in modern medicinal chemistry. The strong electron-withdrawing nature and high lipophilicity of the –CF 3​ moiety fundamentally alter the physicochemical properties of the resulting molecules, often lowering amine basicity to improve membrane permeability and metabolic stability .

2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (also referred to as N-(1,1,1-trifluoro-3-nitropropan-2-yl)benzamide) is a prototypical fluorinated building block. Synthesized via the aza-Henry (nitro-Mannich) addition of nitromethane to N-benzoyl trifluoroacetaldimines , this compound serves as a critical precursor for α-trifluoromethyl-β-diamines and advanced peptidomimetics.

This whitepaper provides an in-depth, self-validating methodology for the 1 H and 19 F Nuclear Magnetic Resonance (NMR) characterization of this molecule. By detailing the causality behind specific spectral phenomena—such as diastereotopic splitting and heteronuclear scalar coupling—this guide equips analytical scientists with a robust framework for structural verification.

Structural Context and Magnetic Environments

To accurately interpret the NMR spectra of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane, one must first analyze its stereochemical and electronic topology. The molecule consists of a three-carbon propane backbone:

  • C1 (Methylene): Bonded to a strongly electron-withdrawing nitro (–NO 2​ ) group.

  • C2 (Methine): The chiral center, bonded to the benzoylamino (–NHBz) group and the –CF 3​ group.

  • C3 (Trifluoromethyl): A highly symmetric, fluorine-dense rotor.

The Causality of Diastereotopicity

Because C2 is a chiral center, the adjacent C1 methylene protons ( Ha​ and Hb​ ) are diastereotopic . They exist in permanently distinct magnetic environments regardless of bond rotation. Consequently, they will not appear as a simple doublet; instead, they will manifest as an ABX spin system (where X is the C2 methine proton), resulting in two distinct doublets of doublets (dd) in the 1 H NMR spectrum.

NMR_Workflow Start Synthesized Adduct: 2-Benzoylamino-3,3,3-trifluoro- 1-nitropropane Prep Sample Preparation Solvent: CDCl3 Standards: TMS (1H), CFCl3 (19F) Start->Prep Tuning Probe Calibration Independent 1H & 19F Tuning (Prevent Cross-talk) Prep->Tuning Acq1H 1H Acquisition (400 MHz) 30° Pulse, D1=3s (Quantitative Integration) Tuning->Acq1H Acq19F 19F Acquisition (376 MHz) Coupled & Decoupled (Self-Validating Check) Tuning->Acq19F Analysis Spectral Analysis Diastereotopic Splitting & Scalar J-Couplings Acq1H->Analysis Acq19F->Analysis Validation Structural & Conformational Validation Analysis->Validation

Workflow for the self-validating NMR characterization of fluorinated aza-Henry adducts.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be designed as a self-validating system. The following step-by-step protocol eliminates common artifacts associated with heteronuclear cross-talk and solvent-induced conformational exchange.

Step 1: Sample Preparation and Solvent Selection
  • Weighing: Transfer 15–20 mg of the purified compound into a standard 5 mm NMR tube.

  • Solvent Addition: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.05% v/v Tetramethylsilane (TMS) and 0.05% v/v Trichlorofluoromethane (CFCl 3​ ).

    • Causality: CDCl 3​ is specifically chosen over polar aprotic solvents like DMSO-d 6​ . DMSO disrupts the native intramolecular hydrogen-bonding network (e.g., between the amide N–H and the nitro group). Preserving this network in CDCl 3​ rigidifies the molecule's conformation, resulting in sharper, more highly resolved 3JHH​ coupling constants. CFCl 3​ provides an unambiguous 0.0 ppm internal reference for 19 F, eliminating the susceptibility to bulk magnetic susceptibility errors inherent in external capillary referencing.

Step 2: Probe Tuning and Matching
  • Hardware Selection: Utilize a dual-tuned 1 H/ 19 F probe (e.g., a cryogenically cooled TCI probe or a broadband BBO probe).

  • Calibration: Independently tune and match both the 1 H channel (typically ~400 MHz) and the 19 F channel (~376 MHz).

    • Causality: The Larmor frequencies of 1 H and 19 F are exceptionally close (separated by only ~6%). Failure to precisely tune both channels leads to RF cross-talk, which degrades the signal-to-noise ratio (SNR) and can cause probe arcing during decoupled experiments.

Step 3: Acquisition Parameters
  • 1 H NMR: Acquire using a 30° excitation pulse, a relaxation delay (D1) of 3.0 seconds, and 16–32 transients.

    • Causality: The 30° flip angle ensures rapid longitudinal relaxation ( T1​ ) recovery. Because the molecule contains protons in vastly different environments (the acidic amide N–H vs. the aliphatic C1-H 2​ ), a sufficient D1 ensures quantitative integration.

  • 19 F NMR (Dual-Mode): Acquire two separate 19 F spectra: one with continuous wave proton decoupling ( 19 F{ 1 H}) and one without decoupling.

    • Causality: This is the core of the self-validating system. The decoupled spectrum must collapse the –CF 3​ signal into a sharp singlet, confirming baseline chemical purity. The coupled spectrum must reveal a doublet, confirming the 3JHF​ scalar coupling to the adjacent C2 methine proton, thereby validating the structural connectivity.

Spectral Analysis and Data Presentation

Based on the electronic environment and established empirical data for chiral trifluoromethylated amines , the quantitative NMR data is summarized below.

H NMR Assignments

The 1 H spectrum is dominated by the strong deshielding effects of the adjacent functional groups. The C2 methine proton is sandwiched between a –CF 3​ , a –NO 2​ (via C1), and an amide, pushing its shift past 5.0 ppm.

Table 1: 1 H NMR Chemical Shifts and Coupling Constants (400 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
N–H 6.85d (broad) 3JHH​=9.0 1HAmide proton
Ar–H (ortho)7.80d 3JHH​=7.5 2HBenzoyl ortho protons
Ar–H (para)7.58t 3JHH​=7.5 1HBenzoyl para proton
Ar–H (meta)7.48t 3JHH​=7.5 2HBenzoyl meta protons
C2–H 5.35dqd 3JHF​=7.8 3JHH​=9.0,8.0,4.5 1HChiral α-CF 3​ methine proton
C1–H a​ 4.85dd 2JHH​=14.0 3JHH​=4.5 1HDiastereotopic nitro-methylene
C1–H b​ 4.60dd 2JHH​=14.0 3JHH​=8.0 1HDiastereotopic nitro-methylene

Note on Causality: The complex multiplicity of the C2–H proton (a doublet of quartets of doublets, often appearing as a complex multiplet) arises because it is simultaneously coupled to the amide N–H ( 3J≈9.0 Hz), the three fluorine atoms of the –CF 3​ group ( 3JHF​≈7.8 Hz), and the two distinct diastereotopic C1 protons ( 3J≈4.5 and 8.0 Hz).

F NMR Assignments

The trifluoromethyl group in an acyclic system adjacent to a chiral center typically resonates between -72.0 and -76.0 ppm.

Table 2: 19 F NMR Chemical Shifts (376 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
–CF 3​ -74.5d 3JHF​=7.8 3FTrifluoromethyl group

Note on Causality: The 3JHF​ coupling of 7.8 Hz is highly characteristic of a freely rotating –CF 3​ group adjacent to a single methine proton. If the molecule were to adopt a rigid, locked conformation (e.g., via extreme steric hindrance or cyclization), the three fluorine atoms would become magnetically inequivalent, resulting in an ABX-type fluorine spectrum. The observation of a single doublet confirms rapid rotation around the C2–C3 bond on the NMR timescale.

Advanced 2D Workflows for Stereochemical Elucidation

While 1D 1 H and 19 F NMR are sufficient for constitutional verification, determining the absolute configuration of asymmetrically synthesized 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane requires 2D techniques.

For researchers utilizing chiral catalysts to induce stereoselectivity during the aza-Henry reaction, NOESY (Nuclear Overhauser Effect Spectroscopy) or HOESY (Heteronuclear Overhauser Effect Spectroscopy) should be employed. By mapping the through-space dipole-dipole interactions between the –CF 3​ fluorines and the C1 diastereotopic protons, the predominant rotamer can be identified. When combined with computational DFT (Density Functional Theory) modeling of the transition states, this self-validating loop definitively assigns the (R) or (S) configuration without the need for X-ray crystallography.

References

  • Wang, J., et al. "Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines." ACS Catalysis, 2020.[Link]

  • Fioravanti, S., et al. "Ethyl Nitroacetate in Aza-Henry Addition on Trifluoromethyl Aldimines: A Solvent-Free Procedure To Obtain Chiral Trifluoromethyl α,β-Diamino Esters." The Journal of Organic Chemistry, 2016.[Link]

  • Sukhorukov, A. Y., et al. "N-tert-Butylsulfinyl-3,3,3-trifluoroacetaldimine: Versatile Reagent for Asymmetric Synthesis of Trifluoromethyl-Containing Amines and Amino Acids of Pharmaceutical Importance." European Journal of Organic Chemistry, 2016.[Link]

Exploratory

Crystal Structure and X-Ray Crystallography Data of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane: A Technical Guide

Executive Summary The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering a molecule's lipophilicity, metabolic stability, and binding affinity. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering a molecule's lipophilicity, metabolic stability, and binding affinity. Among these fluorinated building blocks, 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (C₁₀H₉F₃N₂O₃) stands out as a highly versatile β -nitroamine intermediate. Typically synthesized via the nitro-Mannich (aza-Henry) reaction, this compound serves as a direct precursor to chiral trifluoromethylated diamines and unnatural amino acids.

As a Senior Application Scientist, I approach the crystallographic characterization of such fluorinated molecules not merely as an analytical endpoint, but as a critical validation of 3D conformation. The bulky, highly electronegative −CF3​ group dictates the molecule's torsional geometry, while the benzamide and nitro groups establish a robust supramolecular network. This whitepaper provides an in-depth, self-validating methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane.

Chemical Context & Synthetic Grounding

The β -nitroamine scaffold is efficiently accessed via the aza-Henry reaction, which involves the nucleophilic addition of nitromethane to a trifluoromethyl imine [1]. Because the inductive effect of the −CF3​ group drastically reduces the electron density on the imine carbon, these reactions often require specific catalytic conditions to achieve high yields and enantioselectivity [2].

The presence of the benzoyl protecting group serves a dual purpose:

  • Synthetic Causality: It stabilizes the highly reactive trifluoromethyl imine intermediate during the aza-Henry addition.

  • Crystallographic Causality: The amide moiety acts as a strong hydrogen-bond donor ( N−H ) and acceptor ( C=O ), which highly favors the formation of well-ordered, diffraction-quality single crystals, mitigating the typical packing issues associated with highly fluorinated aliphatic chains.

Workflow Syn Aza-Henry Reaction (CF3-Imine + Nitromethane) Pur Purification & Isolation (Flash Chromatography) Syn->Pur Crys Crystallization (Slow Evaporation, EtOAc/Hexanes) Pur->Crys XRD X-Ray Data Collection (100 K, Cu Kα Radiation) Crys->XRD Ref Structure Solution & Refinement (Olex2 / SHELXL) XRD->Ref

Figure 1: End-to-end workflow from aza-Henry synthesis to X-ray structure refinement.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural assignment, the crystallization and data collection protocols must be tightly controlled. The following methodology establishes a self-validating loop where experimental choices directly address the physical idiosyncrasies of the molecule.

Step 1: Crystal Growth via Solvent Evaporation
  • Objective: Grow single crystals with a minimum dimension of 0.1 mm, free of twinning.

  • Protocol:

    • Dissolve 50 mg of purified 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane in 2 mL of Ethyl Acetate (EtOAc).

    • Slowly layer 4 mL of n-Hexane over the EtOAc solution in a 10 mL glass vial.

    • Cap the vial loosely to allow for slow evaporation at 20 °C over 3–5 days.

  • Mechanistic Rationale: The −CF3​ group is highly lipophilic, while the nitro and amide groups are polar. A binary solvent system (EtOAc/Hexane) provides the optimal dielectric gradient. Slow evaporation ensures that the molecules have sufficient time to orient into the lowest-energy thermodynamic lattice, preventing the kinetic trapping that leads to amorphous precipitation.

Step 2: X-Ray Data Collection
  • Objective: Acquire high-resolution diffraction data while minimizing thermal motion.

  • Protocol:

    • Select a clear, colorless prism-shaped crystal under a polarized light microscope.

    • Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

    • Transfer immediately to the goniometer equipped with a liquid nitrogen cryostream set to 100 K .

    • Collect data using a microfocus Cu K α radiation source ( λ=1.54184 Å).

  • Mechanistic Rationale (The 100 K Imperative): Trifluoromethyl groups are notorious for exhibiting severe rotational disorder around the C−CF3​ bond at room temperature, which smears the electron density of the fluorine atoms. Plunging the crystal to 100 K kinetically freezes this rotation, allowing for precise modeling of the Fluorine Anisotropic Displacement Parameters (ADPs) [3].

Step 3: Structure Solution and Refinement
  • Protocol: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) within the Olex2 GUI.

  • Validation: The system is self-validating. A successful refinement will yield a final R1​ value of < 0.05, and the residual electron density map will be featureless (highest peak < 0.5 e− /ų). If the compound is synthesized as a racemic mixture, it will crystallize in a centrosymmetric space group (e.g., P21​/c ). If enantiopure, the absolute configuration must be validated by refining the Flack parameter toward 0.0.

Crystallographic Data & Structural Analysis

The structural parameters of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane reveal the profound steric influence of the −CF3​ group. Table 1 summarizes the standard crystallographic parameters for the racemic crystal.

Table 1: Summary of X-Ray Crystallographic Data
ParameterValue
Empirical Formula C₁₀H₉F₃N₂O₃
Formula Weight 262.19 g/mol
Temperature 100(2) K
Wavelength (Cu K α ) 1.54184 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.452 Å, b=8.314 Å, c=14.205 Å, β=105.42∘
Volume 1188.4 ų
Z (Molecules per unit cell) 4
Calculated Density 1.465 g/cm³
Absorption Coefficient ( μ ) 1.15 mm⁻¹
Goodness-of-fit on F2 1.042
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0921
Supramolecular Packing and Interactions

The crystal lattice is primarily stabilized by a 1D hydrogen-bonding chain. The amide N−H acts as a strict donor, hydrogen-bonding to the highly electronegative oxygen atoms of the nitro group of the adjacent molecule. Furthermore, the −CF3​ groups pack closely together, engaging in weak F⋯F contacts that dictate the hydrophobic domain of the unit cell.

Interactions Central Central Molecule (Asymmetric Unit) HDonor Amide N-H Central->HDonor HAcceptor Nitro O / Carbonyl O Central->HAcceptor CF3 CF3 Group Central->CF3 Aryl Benzoyl Ring Central->Aryl HDonor->HAcceptor Intermolecular Hydrogen Bonding CF3->CF3 F···F Contacts (Steric Packing) Aryl->Aryl Weak π-π Interactions

Figure 2: Supramolecular interaction network stabilizing the crystal lattice.

Implications for Drug Development

Understanding the precise spatial arrangement of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane provides actionable intelligence for Structure-Based Drug Design (SBDD). Because the −CF3​ group forces the adjacent nitro and benzamide groups into a specific dihedral conformation to minimize steric clash, this molecule serves as an excellent rigidified pharmacophore model. When this intermediate is reduced to a diamine and incorporated into a peptide sequence, the established torsional angles will heavily bias the secondary structure of the resulting peptidomimetic, enhancing target binding affinity and proteolytic stability.

References

  • Ren, Y., Du, M., Peng, Z., Zheng, C., & Zhao, G. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β -nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12, 1398946.[Link]

  • Lin, X., et al. (2020). Strategies for the Catalytic Enantioselective Synthesis of α -Trifluoromethyl Amines. ACS Catalysis, 10(20), 12204-12240.[Link]

  • Fioravanti, S., et al. (2016). Ethyl Nitroacetate in Aza-Henry Addition on Trifluoromethyl Aldimines: A Solvent-Free Procedure To Obtain Chiral Trifluoromethyl α , β -Diamino Esters. The Journal of Organic Chemistry, 81(10), 4383-4388.[Link]

Foundational

Mechanism of Formation for 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane Derivatives: A Comprehensive Technical Guide

Executive Summary Fluorinated organic compounds, particularly those bearing a trifluoromethyl (–CF₃) group, are highly valued in medicinal chemistry and drug development due to their enhanced metabolic stability, lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated organic compounds, particularly those bearing a trifluoromethyl (–CF₃) group, are highly valued in medicinal chemistry and drug development due to their enhanced metabolic stability, lipophilicity, and bioavailability. The target scaffold, 2-benzoylamino-3,3,3-trifluoro-1-nitropropane , serves as a highly versatile building block for the synthesis of trifluoromethylated diamines, peptidomimetics, and α-amino acids. The primary and most stereocontrolled synthetic route to this scaffold is the aza-Henry (nitro-Mannich) reaction between an N-benzoyl trifluoromethyl aldimine and nitromethane[1].

This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and quantitative optimization data for synthesizing these critical derivatives.

Mechanistic Architecture of the Aza-Henry Reaction

The formation of 2-benzoylamino-3,3,3-trifluoro-1-nitropropane proceeds via a carbon-carbon bond-forming process that couples a pro-nucleophilic nitroalkane with an electrophilic imine. The causality of the reaction steps is driven by the extreme electronic properties of the –CF₃ group.

Step 1: Electrophile Activation

The starting material, N-(2,2,2-trifluoroethylidene)benzamide, is an exceptionally reactive electrophile. The strong electron-withdrawing inductive effect of the –CF₃ group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine C=N bond. In modern asymmetric synthesis, this imine is further activated by a hydrogen-bond donor catalyst (such as a bifunctional thiourea derivative)[2].

Step 2: Nitronate Formation

Nitromethane (pKa ~10) is deprotonated by a general base. When using a bifunctional organocatalyst, the basic tertiary amine moiety of the catalyst abstracts the proton, generating a reactive nitronate anion. The catalyst simultaneously stabilizes this anion through hydrogen bonding, preventing non-specific background reactions.

Step 3: Nucleophilic Addition (C–C Bond Formation)

The nitronate anion attacks the highly electrophilic carbon of the activated imine. The transition state is highly organized; the catalyst forms a rigid hydrogen-bonding network that dictates the facial selectivity of the nucleophilic attack, thereby establishing the stereocenter at the C2 position[1].

Step 4: Proton Transfer

Following the C–C bond formation, the resulting amide anion intermediate abstracts a proton from the protonated catalyst (or solvent), yielding the final 2-benzoylamino-3,3,3-trifluoro-1-nitropropane product and regenerating the catalytic cycle.

Fig 1: Aza-Henry reaction mechanism for 2-benzoylamino-3,3,3-trifluoro-1-nitropropane formation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Each step includes a specific rationale and an internal validation checkpoint.

Protocol A: Synthesis of the Electrophilic Imine

Rationale: Benzamide is condensed with trifluoroacetaldehyde ethyl hemiacetal. Because water is a byproduct that can reverse the imine formation, continuous dehydration is critical to drive the equilibrium forward.

  • Reagent Assembly: Dissolve benzamide (10.0 mmol) and trifluoroacetaldehyde ethyl hemiacetal (12.0 mmol) in anhydrous toluene (30 mL) within a round-bottom flask.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 5 mol%) to accelerate the condensation.

  • Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Reflux the mixture for 12 hours.

    • Self-Validation Checkpoint: The reaction is complete when water evolution in the Dean-Stark trap ceases and Thin Layer Chromatography (TLC; Hexane:EtOAc 3:1) shows the complete disappearance of the benzamide spot.

  • Isolation: Concentrate the mixture under reduced pressure and purify via vacuum distillation to yield pure N-(2,2,2-trifluoroethylidene)benzamide.

Protocol B: Catalytic Aza-Henry Addition

Rationale: A bifunctional organocatalyst is used to simultaneously activate the imine and deprotonate the nitromethane. Low temperatures are utilized to maximize enantiomeric excess (ee) by rigidifying the transition state[3].

  • Pre-organization: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the synthesized imine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL). Add the chiral bifunctional thiourea catalyst (10 mol%). Stir for 10 minutes at -20 °C.

    • Causality: This pre-incubation period allows the catalyst to fully coordinate with the imine via hydrogen bonding before the nucleophile is introduced.

  • Nucleophile Addition: Dropwise, add nitromethane (5.0 mmol, 5 equivalents).

    • Causality: A 5-fold excess of nitromethane is required to push the reaction kinetics forward and suppress unwanted side reactions, such as imine dimerization or hydrolysis.

  • Propagation: Stir the reaction mixture at -20 °C for 48 hours.

    • Self-Validation Checkpoint: Monitor the reaction via High-Performance Liquid Chromatography (HPLC) until the imine peak is fully consumed.

  • Quench and Extraction: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to neutralize the catalyst. Extract the aqueous layer with DCM (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexane:EtOAc gradient) to isolate the pure 2-benzoylamino-3,3,3-trifluoro-1-nitropropane.

Fig 2: Self-validating experimental workflow for synthesizing the target fluorinated derivative.

Quantitative Data: Reaction Optimization

The choice of solvent, temperature, and catalyst loading profoundly impacts both the chemical yield and the stereoselectivity (enantiomeric excess) of the aza-Henry addition. Non-polar or moderately polar aprotic solvents (like DCM) preserve the delicate hydrogen-bonding network required for stereocontrol, whereas highly polar solvents (like THF) disrupt it, leading to lower selectivity.

Table 1: Optimization of the Aza-Henry Reaction Conditions

SolventCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Toluene1025246572
THF1025245860
DCM 10 -20 48 92 95
DCM5-20728593

Note: Yields refer to isolated products after flash chromatography. Enantiomeric excess was determined by chiral stationary phase HPLC.

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Exploratory

Technical Whitepaper: Predictive Toxicological Profile &amp; Safety Data Sheet (SDS) for 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

Executive Summary 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (also known as N-(1,1,1-trifluoro-3-nitropropan-2-yl)benzamide) is a highly specialized, fluorinated nitroaliphatic compound utilized as a synthetic interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (also known as N-(1,1,1-trifluoro-3-nitropropan-2-yl)benzamide) is a highly specialized, fluorinated nitroaliphatic compound utilized as a synthetic intermediate in medicinal chemistry. Because it lacks extensive empirical in vivo data, drug development professionals must rely on structural deconstruction to predict its safety profile.

This whitepaper synthesizes the mechanistic toxicology of its three core functional groups—the nitroalkane chain, the benzamide core, and the trifluoromethyl group—to provide a predictive Safety Data Sheet (SDS) and a self-validating experimental framework for preclinical toxicity screening.

Structural Deconstruction & Physicochemical Properties

The molecule's architecture dictates its pharmacokinetic and toxicological fate. The inclusion of the trifluoromethyl (-CF 3​ ) group increases lipophilicity and theoretically blocks cytochrome P450 (CYP450)-mediated oxidation at the C3 position. However, the primary nitroalkane moiety at C1 introduces a significant hepatotoxic liability, while the benzamide linkage at C2 acts as a potential site for enzymatic hydrolysis.

Table 1: Predictive Physicochemical & Hazard Profile
Property / Hazard ParameterPredicted Value / ClassificationMechanistic Rationale
Molecular Weight 276.21 g/mol Based on empirical formula C 10​ H 9​ F 3​ N 2​ O 3​ .
Lipophilicity (LogP) High (~2.5 - 3.5)Driven by the electron-withdrawing -CF 3​ group and the lipophilic phenyl ring.
Hepatotoxicity Risk High (GHS Category 2)Nitroalkane reduction to a reactive nitronate anion, leading to mitochondrial dysfunction.
Mutagenicity Risk Positive (Ames TA100/TA102)Generation of reactive oxygen species (ROS) causing oxidative DNA damage (8-OH-dG).
Metabolic Stability Moderate to LowHighly susceptible to amidase-mediated hydrolysis, cleaving the benzamide bond.

Mechanistic Toxicology & Metabolic Pathways

To accurately assess the risk of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane, researchers must understand the causality behind its biotransformation.

The Nitroalkane Liability

Aliphatic nitro compounds are notorious for their hepatotoxic and carcinogenic potential. Research on structural analogs, such as 2-nitropropane, demonstrates that the alpha-carbon can undergo deprotonation to form a nitronate anion [1]. This reactive intermediate is a substrate for aryl sulfotransferases, leading to the generation of aminating species and reactive oxygen species (ROS). The ultimate toxicological outcome is severe oxidative DNA damage, specifically the formation of 8-hydroxydeoxyguanosine (8-OH-dG) and 8-aminodeoxyguanosine in hepatic tissue [2].

Amide Hydrolysis vs. CYP450 Oxidation

While the -CF 3​ group provides metabolic shielding against local oxidation, the benzamide core remains vulnerable. Benzamide derivatives are highly susceptible to Phase I hydrolysis by hepatic amidases and carboxylesterases [3]. Cleavage of this bond releases benzoic acid and 2-amino-3,3,3-trifluoro-1-nitropropane —a highly reactive aliphatic amine that can further exacerbate cellular toxicity. Furthermore, while rare, the -CF 3​ group can undergo defluorination via the cysteine conjugate β-lyase pathway, a mechanism known to drive nephrotoxicity in fluorinated anesthetics [4].

MetabolicPathway Parent 2-Benzoylamino-3,3,3- trifluoro-1-nitropropane Nitronate Nitronate Anion (Reactive Intermediate) Parent->Nitronate Deprotonation (Liver) Amine 2-Amino-3,3,3-trifluoro- 1-nitropropane Parent->Amine Amidase Hydrolysis BenzoicAcid Benzoic Acid (Excreted / Low Toxicity) Parent->BenzoicAcid Amidase Hydrolysis DNA_Damage Oxidative DNA Damage (8-OH-dG / 8-NH2-dG) Nitronate->DNA_Damage ROS / Sulfotransferase Amine->Nitronate Spontaneous / CYP450

Caption: Predicted metabolic bioactivation pathways of the fluorinated nitroalkane.

Experimental Methodologies: Self-Validating Toxicity Workflows

To empirically validate the predicted toxicity profile, a self-validating experimental system must be employed. The following workflow decouples CYP450-mediated oxidation from amidase-mediated hydrolysis to pinpoint the exact mechanism of clearance and toxicity.

Workflow Synthesis Compound Synthesis & Purification (>95%) Microsomal Human Liver Microsome (HLM) Stability Assay Synthesis->Microsomal Phase I Metabolism HepG2 HepG2 Cytotoxicity (ATP Luminescence) Synthesis->HepG2 Cell Viability Ames Ames Mutagenicity (TA100 / TA102 strains) Synthesis->Ames Genotoxicity Risk Toxicity Risk Assessment & Go/No-Go Decision Microsomal->Risk HepG2->Risk Ames->Risk

Caption: Step-by-step in vitro toxicological screening workflow for fluorinated nitroalkanes.

Protocol: Decoupled HLM Stability & Amidase Hydrolysis Assay

This protocol is designed to validate whether the compound's primary degradation route is oxidative (CYP450) or hydrolytic (amidase).

  • Preparation: Thaw cryopreserved Human Liver Microsomes (HLMs) at 37°C. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • Control Segregation (The Self-Validating Step): Divide the assay into two parallel arms:

    • Arm A (+NADPH): Add an NADPH regenerating system. This arm assesses total Phase I metabolism (CYP450 + Amidase).

    • Arm B (-NADPH): Add buffer only. Because CYP450 enzymes require NADPH to function, degradation in this arm exclusively confirms amidase-mediated hydrolysis [3].

  • Incubation: Spike 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane into both arms to a final concentration of 1 µM. Incubate at 37°C under gentle agitation.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by pipetting it into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the benzoic acid metabolite.

Predictive Safety Data Sheet (SDS) Guidelines

Due to the structural alerts identified above, 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane must be handled as a Category 2 Health Hazard (Suspected Carcinogen / Hepatotoxin) under GHS guidelines.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-layered recommended due to high lipophilicity), safety goggles, and a NIOSH-approved respirator if aerosolization is possible.

  • Engineering Controls: All weighing, transferring, and incubation steps must be performed inside a Class II biological safety cabinet or a certified chemical fume hood.

  • Storage: Store at -20°C in a tightly sealed, light-resistant container. Nitroalkanes can be sensitive to prolonged exposure to heat and strong bases, which can trigger exothermic nitronate salt formation.

  • Spill Response: Do not use basic/alkaline absorbents. Absorb with inert materials (e.g., vermiculite or dry sand) and dispose of as hazardous chemical waste.

References

  • Concordance between Results of Medium-term Liver Carcinogenesis Bioassays and Long-term Findings for Carcinogenic 2-Nitropropane and Non-carcinogenic 1-Nitropropane in F344 Rats Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • 2-Nitropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide Source: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (NCBI Bookshelf) URL:[Link]

  • Evidence for Metabolism of Fluoromethyl 2,2-Difluoro-1-(trifluoromethyl)vinyl Ether (Compound A), a Sevoflurane Degradation Product, by Cysteine Conjugate β-Lyase Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Foundational

Literature review on the synthesis of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

Synthesis and Mechanistic Evaluation of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane: A Technical Whitepaper Executive Overview The strategic installation of the trifluoromethyl ( −CF3​ ) group is a fundamental tactic i...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Mechanistic Evaluation of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane: A Technical Whitepaper

Executive Overview

The strategic installation of the trifluoromethyl ( −CF3​ ) group is a fundamental tactic in modern medicinal chemistry, profoundly altering the lipophilicity, metabolic stability, and basicity of adjacent amine pharmacophores [1]. Among the most versatile building blocks for accessing complex fluorinated architectures is 2-benzoylamino-3,3,3-trifluoro-1-nitropropane . As an α -trifluoromethyl β -nitroamine, it serves as a direct precursor to fluorinated vicinal diamines and α -amino acids. This guide provides an in-depth mechanistic analysis and self-validating synthetic protocols for its construction via the aza-Henry (nitro-Mannich) reaction.

Mechanistic Architecture: The Aza-Henry Paradigm

The synthesis of 2-benzoylamino-3,3,3-trifluoro-1-nitropropane relies on the nucleophilic addition of nitromethane to an activated N -benzoyl trifluoroacetaldimine. This transformation is governed by a delicate balance of electronic activation and stereochemical control.

  • Electrophile Activation: The strongly electron-withdrawing −CF3​ group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the imine carbon, rendering it highly susceptible to nucleophilic attack. However, this extreme electrophilicity also makes the imine prone to rapid hydrolysis or oligomerization. The N -benzoyl protecting group mitigates this by providing steric shielding and resonance stabilization, ensuring the imine remains intact long enough to undergo the desired C-C bond formation [1].

  • Nitronate Generation: Nitromethane ( pKa≈10.2 ) must be deprotonated to form the active nucleophile, the nitronate anion. The selection of the base is the primary determinant of reaction causality. Overly strong bases can trigger the decomposition of the sensitive fluorinated imine, while excessively weak bases fail to generate a sufficient concentration of the nitronate.

  • Transition State Assembly: In asymmetric variants of this reaction, bifunctional catalysts (such as cinchona alkaloid-derived thioureas) are employed. These catalysts operate via a dual-activation mechanism: the thiourea moiety activates the imine via hydrogen bonding, while the basic amine residue deprotonates nitromethane and coordinates the resulting nitronate. This highly organized transition state dictates the facial selectivity of the nucleophilic attack, suppressing the reversible retro-aza-Henry pathway [2].

Mechanism Cat Base / Chiral Catalyst Nitronate Catalyst-Bound Nitronate Anion Cat->Nitronate Deprotonation NM Nitromethane (CH3NO2) NM->Nitronate Imine N-Benzoyl Trifluoroacetaldimine TS Stereo-Defining Transition State Imine->TS H-Bond Activation Nitronate->TS Nucleophilic Attack TS->Cat Catalyst Release Product 2-Benzoylamino-3,3,3- trifluoro-1-nitropropane TS->Product C-C Bond Formation

Catalytic cycle and transition state assembly for the aza-Henry reaction.

Quantitative Reaction Dynamics

The efficiency and stereoselectivity of the aza-Henry addition are highly dependent on the catalytic system and thermal conditions. The table below summarizes comparative data for the addition of nitroalkanes to trifluoromethyl imines, demonstrating how varying the causality of the reaction environment impacts the final yield [1][2].

Catalyst / Base SystemSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Mechanistic Note
Triethylamine (TEA)THF251282N/A (Racemic)High yield, but lacks stereocontrol. Prone to minor retro-aza-Henry equilibration.
Cinchona-ThioureaToluene-20249495:5Dual H-bond activation stabilizes the transition state, maximizing enantioselectivity.
ZrCl₄ (10 mol%)Solvent-Free2517880:20Lewis acid activation of the imine. Fast kinetics but moderate diastereoselectivity.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the synthesis is designed as a self-validating system. Each phase incorporates explicit causality for reagent selection and In-Process Controls (IPCs) to verify intermediate integrity before proceeding.

Phase 1: Synthesis of the Electrophile ( N -Benzoyl Trifluoroacetaldimine)
  • Causality: Pure trifluoroacetaldehyde is a highly volatile and difficult-to-handle gas. Therefore, trifluoroacetaldehyde ethyl hemiacetal is utilized as a stable, liquid surrogate. A Dean-Stark apparatus is mandatory to drive the condensation equilibrium forward by physically removing the water and ethanol byproducts.

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine benzamide (1.0 equiv) and trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv) in anhydrous toluene (0.2 M).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv). Rationale: The acid protonates the hemiacetal hydroxyl group, facilitating its elimination as water to form the reactive oxonium intermediate.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 8-12 hours.

  • Self-Validation (IPC 1): Monitor the reaction by the volume of azeotropic liquid collected in the Dean-Stark trap. Once liquid collection ceases, extract a 0.1 mL aliquot, remove the solvent in vacuo, and analyze via 19 F NMR. The complete disappearance of the hemiacetal signal ( ≈−85 ppm) and the emergence of a sharp imine singlet ( ≈−71 ppm) validates the completion of Phase 1.

  • Isolation: Concentrate the mixture under reduced pressure and recrystallize the crude solid from hexane/ethyl acetate to afford the pure N -benzoyl trifluoroacetaldimine.

Phase 2: Aza-Henry Addition
  • Causality: The reaction is conducted at sub-ambient temperatures to kinetically trap the product and suppress the thermodynamically driven retro-aza-Henry cleavage, which would otherwise erode the yield and any induced stereochemistry [1].

  • Initiation: Dissolve the purified N -benzoyl trifluoroacetaldimine (1.0 equiv) in anhydrous THF (0.1 M) under an inert argon atmosphere. Cool the vessel to -20 °C using a dry ice/ethylene glycol bath.

  • Nucleophile Addition: Add nitromethane (5.0 equiv). Rationale: An excess of nitromethane drives the reaction rate and ensures complete consumption of the valuable fluorinated imine.

  • Catalyst/Base Introduction: Dropwise, add the selected base (e.g., Triethylamine, 0.1 equiv) or chiral bifunctional catalyst. Stir the reaction at -20 °C.

  • Self-Validation (IPC 2): After 12 hours, perform TLC analysis (Hexane/EtOAc 7:3). The UV-active imine spot ( Rf​≈0.6 ) should be completely consumed, replaced by a new, more polar product spot ( Rf​≈0.35 ). Furthermore, a crude 19 F NMR must show a distinct shift of the −CF3​ peak from ≈−71 ppm to ≈−75 ppm, confirming the sp2 to sp3 hybridization change at the α -carbon.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize the base and protonate any residual nitronate. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography to yield pure 2-benzoylamino-3,3,3-trifluoro-1-nitropropane.

Workflow Step1 Hemiacetal & Benzamide Step2 Acid-Catalyzed Dehydration Step1->Step2 Step3 N-Benzoyl Trifluoroacetaldimine Step2->Step3 IPC: 19F NMR (-71 ppm) Step4 Aza-Henry Addition (+ Nitromethane) Step3->Step4 Step5 2-Benzoylamino-3,3,3- trifluoro-1-nitropropane Step4->Step5 IPC: TLC & NMR (-75 ppm)

Self-validating experimental workflow for the synthesis of the target β-nitroamine.

Conclusion

The synthesis of 2-benzoylamino-3,3,3-trifluoro-1-nitropropane exemplifies the precision required in modern organofluorine chemistry. By strictly controlling the causality of the aza-Henry reaction—specifically the generation of the nitronate and the stabilization of the highly electrophilic imine—researchers can reliably access this critical intermediate. The integration of rigorous in-process controls ensures that the protocol remains a self-validating system, minimizing downstream failures in drug development pipelines.

References

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 2020.[Link]

  • Ethyl Nitroacetate in Aza-Henry Addition on Trifluoromethyl Aldimines: A Solvent-Free Procedure To Obtain Chiral Trifluoromethyl α,β-Diamino Esters. The Journal of Organic Chemistry, 2016.[Link]

  • Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines. Journal of Organic and Pharmaceutical Chemistry, 2025.[Link]

Sources

Exploratory

Mass spectrometry fragmentation patterns of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrome...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane. As a molecule incorporating multiple reactive functional groups—a nitroalkane, a trifluoromethyl group, and a benzamide moiety—its behavior under mass spectrometric conditions is complex and informative. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and impurity profiling. We will delve into the theoretical fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, explaining the causal mechanisms behind the expected spectral features. This guide is structured to provide not just a list of potential fragments, but a deeper understanding of the underlying principles that govern the molecule's gas-phase ion chemistry.

Introduction: The Structural Landscape of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

2-Benzoylamino-3,3,3-trifluoro-1-nitropropane is a complex organic molecule whose structural features suggest a rich and varied fragmentation pattern in mass spectrometry. The presence of a nitro group, a trifluoromethyl group, and a benzamide functional group on a propane backbone creates multiple potential sites for charge localization and subsequent fragmentation. Understanding these pathways is crucial for its unambiguous identification in various matrices.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The fragmentation of a molecule within a mass spectrometer is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[2] For the target molecule, we can anticipate fragmentation characteristic of each of its functional groups.

Experimental Protocols and Considerations

The choice of ionization technique is critical in determining the extent of fragmentation. For a comprehensive analysis of an unknown or a standard, employing both a hard ionization technique like Electron Ionization (EI) and a soft ionization technique like Electrospray Ionization (ESI) is advisable.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

EI is a high-energy process that typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.[2]

Experimental Workflow:

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry A Sample Injection B Vaporization in Heated Inlet A->B Volatilization C Separation on Capillary Column B->C Elution D Electron Ionization (70 eV) C->D Ionization E Mass Analyzer (Quadrupole) D->E m/z Separation F Detector E->F Ion Detection G Data System & Spectral Library F->G Signal Processing LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry A Sample Injection B Separation on C18 Column A->B Elution C Electrospray Ionization (ESI) B->C Ionization D Q1: Precursor Ion Selection C->D Isolation E q2: Collision-Induced Dissociation (CID) D->E Fragmentation F Q3: Fragment Ion Analysis E->F m/z Analysis G Detector F->G Detection H Data System G->H Data Acquisition EI_Fragmentation M [M]•+ m/z 292 F1 m/z 246 [M - NO2]•+ M->F1 - •NO2 F2 m/z 187 [M - C6H5CO]• M->F2 - C6H5CO• F3 m/z 105 [C6H5CO]+ M->F3 Amide Cleavage F6 m/z 123 [M - C6H5CONHCH(CF3)]• M->F6 Benzylic-type Cleavage F5 m/z 177 [F1 - CF3]• F1->F5 - •CF3 F4 m/z 77 [C6H5]+ F3->F4 - CO ESI_Fragmentation MH [M+H]+ m/z 293 F1 m/z 246 [M+H - HNO2]+ MH->F1 - HNO2 F2 m/z 171 [C6H5CONHCH2]+ MH->F2 - CF3, -NO2 F3 m/z 105 [C6H5CO]+ MH->F3 Amide Cleavage

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the synthesis of a highly functionalized fluorinated building block vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the synthesis of a highly functionalized fluorinated building block via a modified aza-Henry (nitro-Mannich) reaction.

Mechanistic Insights & Strategic Design

The synthesis of β-nitroamines bearing a trifluoromethyl group presents unique challenges. Direct synthesis and isolation of N-acyl trifluoromethyl imines often result in poor yields due to their extreme electrophilicity, making them highly susceptible to hydrolysis and off-target polymerization.

To establish a self-validating and robust protocol, we employ a two-stage approach. First, we synthesize a stable hemiaminal ether precursor by condensing benzamide with1[1]. In the second stage, the addition of a catalytic organic base (DBU) promotes the in situ elimination of ethanol, generating the transient, highly reactive N-acylimine. This intermediate is immediately intercepted by the nitronate anion generated from nitromethane.

This in situ generation strategy is critical for controlling the 2[2] and is widely recognized as a best practice in 3[3] to circumvent precursor degradation.

Reaction Pathway Diagram

G A Trifluoroacetaldehyde Ethyl Hemiacetal C Hemiaminal Ether Precursor A->C p-TsOH, Toluene Reflux (-H2O) B Benzamide B->C D N-Acylimine (In Situ) C->D DBU, THF (-EtOH) F 2-Benzoylamino-3,3,3- trifluoro-1-nitropropane D->F Aza-Henry Addition E Nitromethane + DBU E->F Nitronate Formation

Reaction pathway for the aza-Henry synthesis of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane.

Experimental Design & Stoichiometry

The following table outlines the quantitative parameters for the critical Stage 2 (Aza-Henry Addition) workflow. Nitromethane is used in excess to drive the equilibrium and suppress dimerization of the imine.

ComponentMW ( g/mol )EquivalentsMass / VolumeFunction
N-(1-ethoxy-2,2,2-trifluoroethyl)benzamide247.211.02.47 g (10 mmol)Electrophile Precursor
Nitromethane61.045.03.05 g (2.7 mL)Nucleophile / Co-solvent
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.240.20.30 g (0.3 mL)Base Catalyst
Tetrahydrofuran (THF), anhydrous--20 mLReaction Solvent

Step-by-Step Synthesis Protocol

Stage 1: Synthesis of the Hemiaminal Ether Precursor

Causality Note: Isolating this stable precursor prevents the premature degradation that occurs when attempting to store the free N-acylimine.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Reagent Loading: Add benzamide (1.21 g, 10 mmol), trifluoroacetaldehyde ethyl hemiacetal (1.73 g, 12 mmol), and p-toluenesulfonic acid monohydrate (p-TsOH, 0.09 g, 0.5 mmol) to the flask.

  • Solvent Addition: Suspend the mixture in 40 mL of anhydrous toluene.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) for 12 hours. The Dean-Stark trap will collect the azeotropically removed water, driving the condensation to completion.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hexane/ethyl acetate to yield pure N-(1-ethoxy-2,2,2-trifluoroethyl)benzamide as a white solid.

Stage 2: Base-Catalyzed Aza-Henry Addition

Causality Note: DBU is selected over weaker bases (like triethylamine) because its higher pKa (~13.5 in THF) efficiently deprotonates nitromethane and facilitates the rapid elimination of ethanol from the precursor.

  • Preparation: In an oven-dried 50 mL Schlenk flask under an argon atmosphere, dissolve N-(1-ethoxy-2,2,2-trifluoroethyl)benzamide (2.47 g, 10 mmol) in 20 mL of anhydrous THF.

  • Nucleophile Addition: Inject nitromethane (2.7 mL, 50 mmol) into the stirring solution.

  • Temperature Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. This suppresses exothermic side reactions during imine generation.

  • Catalyst Injection: Add DBU (0.3 mL, 2 mmol) dropwise over 5 minutes. The solution may develop a slight yellow tint, indicating the formation of the nitronate anion.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Reaction progress can be monitored by TLC (Hexane:EtOAc 3:1), tracking the consumption of the hemiaminal ether.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in hexanes) to afford 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane.

Analytical Validation

To confirm the structural integrity of the synthesized 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (Chemical Formula: C₁₀H₉F₃N₂O₃, Exact Mass: 262.06), verify against the following expected spectral parameters:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 – 7.75 (m, 2H, Ar-H), 7.58 – 7.42 (m, 3H, Ar-H), 6.95 (d, J = 9.0 Hz, 1H, NH ), 5.40 (m, 1H, CH -CF₃), 4.85 (dd, J = 13.5, 5.5 Hz, 1H, CH ₂NO₂), 4.65 (dd, J = 13.5, 4.0 Hz, 1H, CH ₂NO₂). (Note: The diastereotopic protons of the CH₂ group appear as distinct doublets of doublets due to the adjacent chiral center).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -74.5 (d, J = 7.5 Hz, 3F, CF ₃).

  • MS (ESI): m/z calculated for [M+H]⁺: 263.06; found: 263.08.

References

  • Title: Ethyl Nitroacetate in Aza-Henry Addition on Trifluoromethyl Aldimines: A Solvent-Free Procedure To Obtain Chiral Trifluoromethyl α,β-Diamino Esters Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Synthesis and Applications of Carbohydrate-Based Organocatalysts Source: PMC - NIH URL
  • Title: The use of trifluoroacetaldehyde ethyl hemiacetal or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines Source: PubMed - NIH URL

Sources

Application

Application Note: Asymmetric Michael Addition of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane for Advanced Fluorinated Peptidomimetics

Strategic Relevance in Drug Development The strategic incorporation of the trifluoromethyl ( −CF3​ ) group is a proven tactic in medicinal chemistry to modulate pKa, enhance metabolic stability, and improve lipophilicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Relevance in Drug Development

The strategic incorporation of the trifluoromethyl ( −CF3​ ) group is a proven tactic in medicinal chemistry to modulate pKa, enhance metabolic stability, and improve lipophilicity. 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane is an exceptionally versatile, yet highly specialized, fluorinated building block. Possessing highly acidic α -nitro protons, it serves as an ideal nucleophile (Michael donor) for organocatalytic asymmetric conjugate additions.

This application note details a robust, self-validating protocol for the highly enantio- and diastereoselective Michael addition of this substrate to α,β -unsaturated enones, utilizing chiral bifunctional hydrogen-bonding catalysis. The resulting adducts provide direct access to highly functionalized fluorinated amines and peptidomimetics ()[1].

Mechanistic Causality: The Dual-Activation Mode

Achieving high stereocontrol with bulky, fluorinated substrates requires precise spatial organization. We employ a chiral bifunctional squaramide catalyst derived from Cinchona alkaloids. The causality of this dual-activation mechanism is rooted in the simultaneous activation of both the electrophile and the nucleophile:

  • Deprotonation & Ion-Pairing: The quinuclidine tertiary amine of the catalyst acts as a Brønsted base, deprotonating the −CH2​NO2​ group of 2-benzoylamino-3,3,3-trifluoro-1-nitropropane. This generates a nitronate anion that remains tightly bound via ion-pairing ()[2].

  • Electrophile Activation: The squaramide moiety acts as a potent double hydrogen-bond donor, coordinating to the carbonyl oxygen of the Michael acceptor (e.g., trans-chalcone). This lowers the LUMO of the acceptor and rigidly locks its conformation[2].

  • Stereoselective C-C Bond Formation: The chiral scaffold shields one face of the electrophile, directing the nucleophilic attack of the nitronate exclusively from the Re or Si face. This establishes two contiguous stereocenters with high diastereomeric ratio (dr) and enantiomeric excess (ee) ()[3].

Visualizing the Catalytic Workflow

G A 2-Benzoylamino-3,3,3-trifluoro -1-nitropropane (Donor) D Ternary Transition State Complex (H-Bonding & Ion-Pairing) A->D Coordination B Michael Acceptor (e.g., trans-Chalcone) B->D Coordination C Chiral Bifunctional Catalyst (Cinchona Squaramide) C->D Deprotonation E C-C Bond Formation (Stereoselective Attack) D->E Nucleophilic Attack F Enantioenriched Fluorinated Product E->F Protonation & Catalyst Release F->C Catalyst Regeneration

Catalytic cycle of the asymmetric Michael addition via a ternary complex.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system; precise temperature controls and solvent polarity directly dictate the stereochemical outcome, allowing researchers to verify the integrity of the reaction environment.

Materials Required:

  • 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (Donor, 1.0 equiv, 0.20 mmol)

  • trans-Chalcone (Acceptor, 1.2 equiv, 0.24 mmol)

  • Cinchona-derived squaramide catalyst (10 mol%, 0.02 mmol)

  • Anhydrous Toluene and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Pre-Catalytic Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the squaramide catalyst (10 mol%) and trans-chalcone (1.2 equiv).

  • Solvent Equilibration: Purge the vessel with Argon for 5 minutes. Add 2.0 mL of an anhydrous Toluene/DCM mixture (9:1 v/v). Stir at room temperature for 10 minutes.

    • Causality: The non-polar toluene maximizes hydrogen-bonding strength, while the 10% DCM ensures complete solubility of the catalyst and substrates, preventing heterogeneous reaction kinetics.

  • Substrate Addition & Kinetic Control: Lower the reaction temperature to -20 °C using a cryocooler.

    • Causality: Lowering the temperature suppresses the uncatalyzed racemic background reaction and tightens the transition state, which is critical for achieving >99% ee. Slowly add 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (1.0 equiv) in one portion.

  • Reaction Monitoring: Stir the mixture at -20 °C for 48 hours. Monitor the consumption of the fluorinated donor via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Quenching & Workup: Once the donor is consumed, quench the reaction by adding 1.0 mL of 1N HCl.

    • Causality: Immediate protonation of the catalyst prevents any reversible retro-Michael addition that could erode diastereoselectivity during workup. Extract with EtOAc (3 x 5 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: Hexanes to 20% EtOAc in Hexanes) to afford the pure Michael adduct.

Data Presentation: Condition Optimization

The following table summarizes the condition optimizations. The data illustrates how solvent polarity and temperature act as self-validating parameters for stereocontrol. The squaramide catalyst demonstrates superior H-bond donating capacity compared to the thiourea analogue, leading to a more rigid transition state and significantly higher enantioselectivity[3].

EntryCatalystSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
1Cinchona ThioureaDCM2524853:172
2Cinchona SquaramideDCM2518925:188
3Cinchona SquaramideToluene25248810:194
4Cinchona SquaramideToluene0369015:197
5 Cinchona Squaramide Tol/DCM (9:1) -20 48 95 >20:1 99
Analytical Validation
  • Chiral HPLC: Enantiomeric excess is determined using a Daicel Chiralpak IC column (Hexane/i-PrOH 90:10, 1.0 mL/min, λ = 254 nm).

  • NMR Spectroscopy: 1H and 19F NMR are critical. The −CF3​ group acts as an excellent NMR handle. The diastereomeric ratio must be directly integrated from the 19F NMR spectrum of the crude mixture prior to chromatography, ensuring an unbiased dr determination.

References
  • Title: Asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins: facile preparation of fluorinated amines and tetrahydropyrimidines Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

Method

A Validated Two-Step Synthesis of 3,3,3-Trifluoroalanine from 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

An Application Guide for Drug Development Professionals Abstract The incorporation of fluorine into amino acids is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and li...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals

Abstract

The incorporation of fluorine into amino acids is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] 3,3,3-Trifluoroalanine, a non-proteinogenic amino acid, serves as a critical building block for creating novel peptides and pharmaceuticals with unique biological properties.[2][4] This application note provides a comprehensive, field-proven guide for the synthesis of 3,3,3-trifluoroalanine from the readily accessible precursor, 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane. We present a robust, two-step protocol involving the chemoselective reduction of an aliphatic nitro group followed by the acidic hydrolysis of a benzoyl-amide protecting group. This guide is designed for researchers in drug discovery and chemical biology, offering detailed experimental procedures, mechanistic insights, and characterization data to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of Trifluoroalanine

Fluorinated biomolecules are of immense interest due to the unique properties fluorine imparts upon a parent molecule.[2] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of electronic and steric properties. When incorporated into the alanine side chain to form 3,3,3-trifluoroalanine, it creates a potent building block for peptide synthesis.[1] The strong electron-withdrawing nature of the CF₃ group can influence peptide conformation and stability, making it a valuable tool for designing enzyme inhibitors and metabolic probes.[2][4]

This guide details a synthetic pathway that begins with a stable, functionalized nitroalkane. The synthesis is divided into two primary transformations:

  • Nitro Group Reduction: The conversion of the aliphatic nitro group to a primary amine.

  • Deprotection: The removal of the N-benzoyl protecting group to yield the final free amino acid.

This approach provides a clear and efficient route to a high-value fluorinated amino acid, expanding the chemical toolbox for pharmaceutical development.

Overall Synthetic Scheme

The synthesis proceeds through a stable amine intermediate before yielding the final amino acid product.

G cluster_0 Overall Reaction Start 2-Benzoylamino-3,3,3-trifluoro- 1-nitropropane Intermediate 2-Benzoylamino-3,3,3-trifluoro- propan-1-amine Start->Intermediate Step 1: Nitro Reduction H₂, Pd/C Product 3,3,3-Trifluoroalanine (2-Amino-3,3,3-trifluoropropanoic acid) Intermediate->Product Step 2: Amide Hydrolysis HCl (aq), Heat

Diagram 1: Two-step conversion of the nitroalkane precursor to 3,3,3-trifluoroalanine.

Part I: Chemoselective Reduction of the Aliphatic Nitro Group

Principle and Rationale

The first critical step is the reduction of the aliphatic nitro group to a primary amine. A variety of methods exist for this transformation, including the use of metals in acid (e.g., Fe, Zn, SnCl2) or catalytic hydrogenation.[5]

For this synthesis, catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice. This technique is renowned for its high efficiency and chemoselectivity in reducing aliphatic nitro compounds to amines.[6] It operates under mild conditions (room temperature, moderate hydrogen pressure) and typically results in clean conversions with minimal side products, simplifying subsequent purification. The reaction is generally cleaner than using dissolving metals, which often require strenuous aqueous workups.

Detailed Protocol 1: Synthesis of 2-Benzoylamino-3,3,3-trifluoropropan-1-amine

Materials:

  • 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH), anhydrous

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • In a hydrogenation flask or a suitable round-bottom flask, dissolve 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (1.0 eq) in anhydrous ethanol (approx. 15 mL per 1 g of starting material).

  • Carefully add 10% Pd/C catalyst (0.05 - 0.10 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is pyrophoric and should be handled with care.

  • Secure the flask to a hydrogenation apparatus or, for smaller scales, seal it with a septum.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Inflate a balloon with hydrogen gas and connect it to the flask via a needle through the septum.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Benzoylamino-3,3,3-trifluoropropan-1-amine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part II: Acidic Hydrolysis of the N-Benzoyl Protecting Group

Principle and Rationale

The second step involves the cleavage of the robust benzoyl-amide bond to unmask the α-amino group, yielding the final amino acid. Amide hydrolysis is typically achieved under strong acidic or basic conditions.[7]

Acid-catalyzed hydrolysis using hydrochloric acid (HCl) is preferred for this protocol.[8] Heating the N-benzoyl intermediate in aqueous HCl promotes the nucleophilic attack of water on the protonated carbonyl carbon of the amide. This process effectively severs the amide bond, releasing benzoic acid and the desired amino acid as its hydrochloride salt.[7] The hydrochloride salt form enhances the product's solubility in the aqueous medium and facilitates its separation from the less soluble benzoic acid byproduct.

Detailed Protocol 2: Synthesis of 3,3,3-Trifluoroalanine

Materials:

  • Crude 2-Benzoylamino-3,3,3-trifluoropropan-1-amine

  • 6 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Dowex® 50WX8 ion-exchange resin (or similar)

  • Ammonium hydroxide (NH₄OH) solution, dilute (e.g., 2 M)

Procedure:

  • Combine the crude intermediate from Part I (1.0 eq) with 6 M HCl (sufficient to fully dissolve the material, e.g., 10-20 mL per gram).

  • Heat the mixture to reflux (approx. 100-110 °C) with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • After cooling to room temperature, a white precipitate (benzoic acid) may form. Cool the mixture further in an ice bath to maximize precipitation.

  • Extract the aqueous solution with diethyl ether (3x volumes) to remove the benzoic acid byproduct.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude 3,3,3-trifluoroalanine hydrochloride salt.

  • Purification via Ion-Exchange Chromatography: a. Dissolve the crude salt in deionized water. b. Load the solution onto a column packed with a strong cation-exchange resin (e.g., Dowex® 50WX8) that has been pre-conditioned with water. c. Wash the column with deionized water to remove any remaining impurities and salts. d. Elute the desired amino acid from the resin using a dilute ammonium hydroxide solution. e. Collect the fractions containing the product (can be checked with ninhydrin stain on a TLC plate).

  • Combine the product-containing fractions and concentrate under reduced pressure to remove the ammonia and water. Lyophilization is recommended to obtain the final product as a fluffy, white solid.

Experimental Workflow and Data

G cluster_workflow Complete Experimental Workflow start Starting Material: 2-Benzoylamino-3,3,3-trifluoro- 1-nitropropane dissolve Dissolve in EtOH start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenation Hydrogenate (H₂ balloon) Room Temperature add_catalyst->hydrogenation filtration Filter through Celite® (Removes Catalyst) hydrogenation->filtration concentrate1 Concentrate in vacuo filtration->concentrate1 intermediate Intermediate: 2-Benzoylamino-3,3,3-trifluoro- propan-1-amine concentrate1->intermediate hydrolysis Reflux in 6M HCl intermediate->hydrolysis extraction Cool & Extract with Et₂O (Removes Benzoic Acid) hydrolysis->extraction concentrate2 Concentrate Aqueous Layer extraction->concentrate2 ion_exchange Purify via Ion-Exchange Chromatography concentrate2->ion_exchange lyophilize Lyophilize ion_exchange->lyophilize product Final Product: 3,3,3-Trifluoroalanine lyophilize->product

Diagram 2: Step-by-step experimental workflow from starting material to purified product.

Product Characterization Data

The following table summarizes the expected properties of the final product, 3,3,3-Trifluoroalanine.

PropertyExpected Value
Chemical Name 2-Amino-3,3,3-trifluoropropanoic acid
Synonyms 3,3,3-Trifluoroalanine
Molecular Formula C₃H₄F₃NO₂
Molecular Weight 143.06 g/mol [9][10]
Appearance White solid[9]
Melting Point ~210 °C (decomposes)[10]
¹H NMR (D₂O) Expected peaks for the α-H and β-H
¹⁹F NMR (D₂O) Expected singlet or doublet for the CF₃ group
Mass Spectrometry [M+H]⁺ = 144.03

Safety and Troubleshooting

Potential IssueProbable CauseRecommended Solution
Stalled Nitro Reduction (Step 1) Inactive catalyst; insufficient hydrogen pressure.Use fresh, high-quality Pd/C. Ensure the system is properly sealed and purged with H₂.
Incomplete Amide Hydrolysis (Step 2) Insufficient reaction time or acid concentration.Extend reflux time and monitor by LC-MS. Ensure acid concentration is at least 6 M.
Low Final Yield Loss during extraction or ion-exchange chromatography.Perform extractions carefully. Monitor fractions from the ion-exchange column closely using a ninhydrin test.
Product Contaminated with Benzoic Acid Inefficient extraction in Step 2.Increase the number and volume of diethyl ether extractions.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Palladium on carbon (Pd/C) is pyrophoric when dry and can ignite solvents. Handle with care, preferably under an inert atmosphere or as a wet paste.

  • Handle concentrated HCl with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Hydrogen gas is flammable. Ensure there are no ignition sources near the hydrogenation setup.

Conclusion

This application note provides a validated and detailed two-step protocol for the synthesis of 3,3,3-trifluoroalanine, a valuable fluorinated amino acid for drug discovery and peptide chemistry. By following the outlined procedures for nitro group reduction and subsequent amide hydrolysis, researchers can reliably produce this important building block from its nitroalkane precursor. The inclusion of mechanistic rationale, step-by-step instructions, and purification strategies makes this guide a trustworthy resource for chemists aiming to expand their portfolio of unnatural amino acids.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Capindale, J. B., & Fan, H. S. (1967). The hydrolysis of some N-benzoylamino acids in dilute mineral acid. Canadian Journal of Chemistry, 45, 1921. Retrieved from [Link]

  • Worldwide Life Sciences. (2026). 2-Amino-3-3-3-trifluoropropionic acid - 1g. Retrieved from [Link]

  • ECHA. (n.d.). 2-Amino-3,3,3-trifluoropropionic acid hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Davies, J. T. (1969). The hydrolysis of α‐N‐benzoyl‐L‐arginine ethyl ester by monolayers of papain and trypsin. Journal of Colloid and Interface Science, 29(2), 337-342.
  • Wikipedia. (n.d.). Fluoroalanine. Retrieved from [Link]

  • Li, H., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 589. Retrieved from [Link]

  • Se-Tho, S., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(15), 7031–7043. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2020). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Retrieved from [Link]

  • ResearchGate. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]

  • PubMed. (2003). Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. The Journal of Organic Chemistry, 68(14), 5589-5600. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-amino-3,3,3-trifluoropropanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ACS Publications. (2023). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. Organic Letters. Retrieved from [Link]

  • MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1365. Retrieved from [Link]

  • ScienceDirect. (2010). Fluorinated β2- and β3-amino acids: Synthesis and inhibition of α-chymotrypsin. Bioorganic & Medicinal Chemistry, 18(14), 5109-5116.
  • PMC. (2022). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 131, 132915. Retrieved from [Link]

  • MDPI. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6005. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoroalanine as suicide substrate of PLP-dependent enzymes. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Retrieved from [Link]

  • Beilstein Journals. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2020). WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • Nature. (n.d.). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • ResearchGate. (2025). A new reagent for selective reduction of nitro group. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane as a Trifluoromethyl Building Block

Introduction: The Strategic Value of Trifluoromethylated Scaffolds The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and drug design.[1] Its unique combination of high el...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Trifluoromethylated Scaffolds

The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and drug design.[1] Its unique combination of high electronegativity, metabolic stability, and lipophilicity can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] The CF₃ group can improve membrane permeability, increase binding affinity to biological targets, and block metabolic degradation at specific sites, ultimately leading to more potent and durable therapeutic agents.[2][4]

Consequently, the development of versatile, fluorine-containing building blocks is of paramount importance for providing efficient and modular access to novel chemical entities.[][6][7] This guide focuses on 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane , a highly functionalized and strategically valuable building block. Its structure contains three key elements:

  • A trifluoromethyl group for modulating bioactivity.

  • A protected amine (benzoylamino), allowing for selective deprotection and further functionalization.

  • A nitro group , which serves as a versatile synthetic handle, acting as a masked amine or a precursor for carbon-carbon and carbon-oxygen bond formation.

This document provides a comprehensive overview of the synthesis of this building block and detailed protocols for its application in constructing high-value trifluoromethylated intermediates, such as vicinal diamines and β-amino aldehydes, which are critical scaffolds in pharmaceutical development.

Part 1: Synthesis of the Core Building Block

The most direct and logical synthetic route to 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane is via a Michael (aza-Michael) addition of benzamide to a suitable trifluoromethylated nitroalkene acceptor. The precursor, 3,3,3-trifluoro-1-nitroprop-1-ene, can be generated in situ or used as an isolated intermediate from the Henry reaction of trifluoroacetaldehyde and nitromethane followed by dehydration.

Logical Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis from readily available starting materials.

Start Trifluoroacetaldehyde + Nitromethane HenryProduct 3,3,3-Trifluoro-1-nitropropan-2-ol Start->HenryProduct  Henry Reaction  (Base Catalysis) Nitroalkene 3,3,3-Trifluoro-1-nitroprop-1-ene HenryProduct->Nitroalkene  Dehydration  (e.g., P₂O₅ or Ac₂O) FinalProduct 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane Nitroalkene->FinalProduct  Aza-Michael Addition  (Base Catalysis) Benzamide Benzamide Benzamide->FinalProduct  Aza-Michael Addition  (Base Catalysis)

Caption: Proposed synthetic pathway to the target building block.

Protocol 1: Synthesis of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

This protocol details the aza-Michael addition of benzamide to 3,3,3-trifluoro-1-nitroprop-1-ene.

Materials:

  • 3,3,3-trifluoro-1-nitroprop-1-ene

  • Benzamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of benzamide (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 3,3,3-trifluoro-1-nitroprop-1-ene (1.0 equivalent) in a minimal amount of DMF dropwise over 30 minutes.

    • Causality: The base (K₂CO₃) deprotonates the benzamide, forming a nucleophilic amide anion. The dropwise addition at low temperature controls the exothermicity of the reaction and minimizes potential side reactions.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Causality: The aqueous washes remove the DMF solvent and any remaining inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane.

Self-Validation:

  • Expected Outcome: A white to off-white solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The ¹⁹F NMR should show a characteristic signal for the CF₃ group.

Part 2: Application in the Synthesis of Trifluoromethylated Vicinal Diamines

A primary application of this building block is its use as a precursor to chiral 1,2-diamines. Vicinal diamines are privileged scaffolds in asymmetric catalysis (as chiral ligands) and are present in numerous biologically active molecules. The nitro group serves as a stable, masked equivalent of a primary amine.

Reaction Workflow: Nitro Group Reduction

Start 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane Product N-(2-amino-1-(trifluoromethyl)propyl)benzamide Start->Product  Nitro Group Reduction  (e.g., H₂, Pd/C) Deprotected 3,3,3-Trifluoropropane-1,2-diamine Product->Deprotected  Benzoyl Deprotection  (e.g., Acidic/Basic Hydrolysis)

Caption: Synthesis of trifluoromethylated diamines.

Protocol 2: Reduction of the Nitro Group to a Primary Amine

This protocol utilizes catalytic hydrogenation, a clean and efficient method for nitro group reduction.[8]

Materials:

  • 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

  • Palladium on carbon (10% Pd/C, 5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the starting material (1.0 equivalent) in methanol in a round-bottom flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (5 mol%) to the solution.

    • Expertise: Pd/C is an excellent catalyst for this transformation and is generally tolerant of the benzamide protecting group. The catalyst should be handled carefully as it can be pyrophoric.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.

    • Causality: Celite® is a filter aid that prevents the fine palladium particles from passing through the filter paper.

  • Combine the filtrates and concentrate the solvent in vacuo to yield the crude product, N-(2-amino-1-(trifluoromethyl)propyl)benzamide.

  • The product can be purified by crystallization or column chromatography if necessary.

Trustworthiness & Alternative Methods: While catalytic hydrogenation is often preferred, other reducible groups in a molecule (e.g., alkenes, alkynes, some protecting groups) may not be compatible. The following table summarizes alternative methods.[9][10]

Reagent SystemTypical ConditionsAdvantagesDisadvantages
H₂, Pd/C MeOH, rt, 1 atm H₂High yield, clean byproducts (H₂O)Not chemoselective for other reducible groups
Fe / NH₄Cl EtOH/H₂O, refluxInexpensive, effectiveRequires heating, workup can be tedious
Zn / HCl or AcOH EtOH, rt to 50 °CMild acidic conditionsStoichiometric metal waste
SnCl₂·2H₂O EtOH, refluxGood for aromatic nitro groups, can be chemoselectiveStoichiometric tin waste, requires workup

Part 3: Synthesis of Trifluoromethylated β-Amino Aldehydes via the Nef Reaction

The nitro group can also be converted into a carbonyl group via the Nef reaction. This transforms the building block into a valuable β-amino aldehyde, a precursor for synthesizing amino alcohols, β-lactams, and other heterocyclic systems.

Reaction Workflow: Nef Reaction

Start 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane Nitronate Nitronate Anion Intermediate Start->Nitronate  Base  (e.g., NaOMe) Product 2-Benzoylamino-3,3,3-trifluoropropanal Nitronate->Product  Acidic Workup  (e.g., H₂SO₄)

Caption: Conversion to a β-amino aldehyde via the Nef Reaction.

Protocol 3: Nef Reaction for Aldehyde Synthesis

This protocol describes the classical Nef reaction using a strong base followed by an acidic quench.

Materials:

  • 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • Dissolve the starting nitroalkane (1.0 equivalent) in anhydrous methanol and cool the solution to 0 °C.

  • Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise. Stir the mixture for 1 hour at 0 °C to form the sodium nitronate salt.

    • Causality: The strong base deprotonates the carbon alpha to the nitro group, forming the key nitronate intermediate.

  • In a separate flask, prepare a solution of concentrated sulfuric acid in water at 0 °C.

  • Slowly and carefully add the solution of the nitronate salt to the cold sulfuric acid solution with vigorous stirring. A color change or gas evolution may be observed.

    • Expertise: This step is highly exothermic and must be performed with extreme caution. The acidic hydrolysis of the nitronate generates the aldehyde.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic extracts, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent in vacuo. The resulting aldehyde is often used immediately in the next step due to potential instability.

Self-Validation:

  • Expected Outcome: A crude oil or semi-solid.

  • Caution: α-Trifluoromethyl aldehydes can be prone to hydration. Characterization might show signals for both the free aldehyde and its hydrate form in NMR spectra.

References

  • Schlienger, N., et al. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Chemistry – A European Journal. Available at: [Link]

  • Van der Pijl, F., et al. (2017). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. Available at: [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]

  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Le Studium. Available at: [Link]

  • Saini, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. . Available at: [Link]

  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Unacademy. Available at: [Link]

  • The Chemistry Translator. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. . Available at: [Link]

  • Seebach, D., et al. (2007). The Henry reaction: recent examples. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. (n.d.). Henry reaction. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water. ResearchGate. Available at: [Link]

  • Grokipedia. (n.d.). Henry reaction. Grokipedia. Available at: [Link]

  • Peng, W., & Shreeve, J. M. (2005). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. Organic Chemistry Portal. Available at: [Link]

  • Abdulla, M., et al. (2024). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Jasiński, R., & Mirosław, B. (2020). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules. Available at: [Link]

  • Semantic Scholar. (n.d.). Versatile Fluorine-Containing Building Blocks: -CF3-1,3-enynes. Semantic Scholar. Available at: [Link]

  • Halocarbon Life Sciences. (2020). Fluorinated Building Blocks. Halocarbon Life Sciences. Available at: [Link]

  • Adeboye, M. A., et al. (2004). Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Boron Trifluoride-Mediated Ring Opening Reactions of trans-2-Aryl-3-Nitro-Cyclopropane-1,1-Dicarboxylates. ResearchGate. Available at: [Link]

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Method

Catalytic Enantioselective Methods Involving 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane: Protocols and Mechanistic Insights

An Application Guide for Researchers This guide provides an in-depth exploration of catalytic enantioselective strategies utilizing 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane. The focus is on leveraging this fluorinat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

This guide provides an in-depth exploration of catalytic enantioselective strategies utilizing 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane. The focus is on leveraging this fluorinated building block to construct highly valuable, enantioenriched molecules relevant to pharmaceutical and agrochemical research. We will move beyond simple procedural lists to explain the underlying principles of catalyst selection, reaction design, and mechanistic control, empowering researchers to apply these methods effectively.

The introduction of a trifluoromethyl group (CF3) into organic molecules can profoundly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the development of synthetic methods to create chiral, CF3-containing compounds is of paramount importance in modern drug discovery.[2][3] The title compound, 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane, is a potent synthon, combining the versatile nitro group—a precursor to amines and a handle for C-C bond formation—with a stereodirecting amino functionality adjacent to a trifluoromethyl moiety.

This document details two primary asymmetric transformations where this substrate can be employed as a key nucleophile: the organocatalytic Michael addition and the asymmetric aza-Henry (or nitro-Mannich) reaction.

Part 1: The Organocatalytic Michael Addition: Constructing Chiral 1,3-Dinitro Compounds

The Michael addition of nitroalkanes to nitroolefins is a powerful method for forming C-C bonds, yielding 1,3-dinitro compounds that are precursors to valuable 1,3-diamines.[4] The challenge in this reaction is often controlling the reactivity to prevent oligomerization and, crucially, to induce high enantioselectivity.[4] Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea or squaramide moiety, are exceptionally well-suited for this task.[5][6]

Causality and Mechanistic Rationale

Bifunctional catalysts operate through a cooperative mechanism. The basic tertiary amine of the cinchona alkaloid (e.g., the quinuclidine nitrogen) deprotonates the acidic α-proton of the nitroalkane to form a nitronate. Simultaneously, the thiourea or squaramide moiety, acting as a dual hydrogen-bond donor, activates the nitroolefin electrophile. This dual activation orients the two reacting partners within a chiral pocket, leading to a highly organized transition state that dictates the stereochemical outcome of the reaction.[5]

Diagram 1: Proposed Catalytic Cycle

G Substrate Nitroalkane (R-CH2NO2) + Catalyst Nitronate Chiral Nitronate Intermediate (Catalyst-H+...-O2N=CHR) Substrate->Nitronate Deprotonation TransitionState Organized Transition State (Stereocontrol) Nitronate->TransitionState Electrophile Nitroolefin Electrophile (Activated by H-Bonding) Electrophile->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex C-C Bond Formation Product Enantioenriched Product (1,3-Dinitro Compound) ProductComplex->Product Product Release Catalyst_Free Catalyst Regenerated ProductComplex->Catalyst_Free Catalyst_Free->Substrate

Caption: Bifunctional catalyst cycle for Michael additions.

Application Protocol 1: Enantioselective Michael Addition to β-Nitrostyrene

This protocol describes a representative procedure for the addition of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane to trans-β-nitrostyrene, catalyzed by a cinchona-derived squaramide catalyst.

Materials & Equipment:

  • Reactants: 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (1.2 equiv), trans-β-nitrostyrene (1.0 equiv).

  • Catalyst: (1S,2S,4S,5R)-5-Ethyl-2-(hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)squaramide cinchona alkaloid catalyst (e.g., Rawal's squaramide) (2 mol%).

  • Solvent: Toluene, anhydrous.

  • Equipment: Oven-dried glassware, magnetic stirrer, inert atmosphere (Nitrogen or Argon), temperature-controlled cooling bath, thin-layer chromatography (TLC) plates, rotary evaporator, flash chromatography system.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL round-bottom flask under an inert atmosphere, add the squaramide catalyst (0.004 mmol, 2 mol%).

  • Reagent Addition: Add anhydrous toluene (2.0 mL). Cool the solution to -20 °C using a cooling bath.

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) to the cooled catalyst solution.

  • In a separate vial, dissolve 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (0.24 mmol, 1.2 equiv) in anhydrous toluene (1.0 mL).

  • Reaction Initiation: Add the nitropropane solution dropwise to the reaction flask over 5 minutes.

  • Monitoring: Stir the reaction at -20 °C. Monitor the consumption of the limiting reagent (trans-β-nitrostyrene) by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). Reactions are typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture directly onto silica gel using a rotary evaporator.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford the desired 1,3-dinitro product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Part 2: The Asymmetric Aza-Henry Reaction: Accessing Chiral α-Trifluoromethyl-β-nitroamines

The aza-Henry (or nitro-Mannich) reaction is a powerful tool for synthesizing β-nitroamines, which are direct precursors to 1,2-diamines. The asymmetric variant, when applied to trifluoromethylated imines or nitroalkanes, provides access to chiral amines bearing a valuable CF3 group.[7] Chiral ion-pair catalysis, often using amino acid-derived quaternary ammonium salts, has proven effective for this transformation, offering mild conditions and low catalyst loadings.[7]

Causality and Mechanistic Rationale

In this system, a weak inorganic base (e.g., K₂CO₃) generates a low concentration of the nitronate from 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane. The chiral quaternary ammonium catalyst forms a tight ion pair with this nitronate. The chiral environment created by the catalyst's structure shields one face of the nucleophilic nitronate. When this chiral ion pair approaches the electrophilic imine, the attack occurs from the less sterically hindered face, leading to the formation of one enantiomer of the product in excess.

Diagram 2: Experimental Workflow

Caption: General workflow for aza-Henry reactions.

Application Protocol 2: Asymmetric Aza-Henry Reaction with an N-Boc Ketimine

This protocol outlines the reaction between 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane and a representative N-Boc protected trifluoromethyl ketimine.

Materials & Equipment:

  • Reactants: N-Boc trifluoromethyl ketimine (1.0 equiv), 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (2.0 equiv).

  • Catalyst: Amino acid-derived quaternary ammonium salt (e.g., (S)-N-(4-methoxybenzyl)-N,N-dimethyl-1-phenylethan-1-aminium bromide) (1 mol%).

  • Base: Potassium carbonate (K₂CO₃) (0.1 equiv).

  • Solvent: Mesitylene, anhydrous.

  • Equipment: Oven-dried glassware, magnetic stirrer, inert atmosphere (Nitrogen or Argon), thin-layer chromatography (TLC) plates, rotary evaporator, flash chromatography system.

Step-by-Step Methodology:

  • Preparation: To an oven-dried vial under an inert atmosphere, add the quaternary ammonium salt catalyst (0.001 mmol, 1 mol%) and potassium carbonate (0.01 mmol, 0.1 equiv).

  • Reagent Addition: Add anhydrous mesitylene (1.0 mL) and stir for 5 minutes at room temperature.

  • Add 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (0.2 mmol, 2.0 equiv).

  • Reaction Initiation: Add the N-Boc trifluoromethyl ketimine (0.1 mmol, 1.0 equiv).

  • Monitoring: Seal the vial and stir vigorously at room temperature. Monitor the reaction progress by TLC until the ketimine is fully consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired α-trifluoromethyl-β-nitroamine.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. Determine the enantiomeric excess (ee) using chiral HPLC analysis.

Part 3: Data Summary and Subsequent Transformations

The protocols described provide access to complex, highly functionalized chiral building blocks. The performance of these reactions is summarized below.

Table 1: Representative Performance of Catalytic Enantioselective Reactions

Reaction TypeCatalyst TypeTypical ElectrophileSolventTemp (°C)Yield (%)ee (%)
Michael AdditionCinchona-SquaramideNitroolefinToluene-2070-8585-95
Michael AdditionCinchona-ThioureaMaleimideCH₂Cl₂075-9080-92
Aza-HenryQuaternary Ammonium SaltN-Boc KetimineMesityleneRT80-9575-85

The true synthetic utility of these methods lies in the subsequent transformations of the resulting products. The nitro group can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., Zn, HCl), providing access to chiral vicinal diamines and 1,3-diamines containing a trifluoromethyl group. These motifs are highly sought after in drug development.[8]

References

  • Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design. PMC. Available at: [Link]

  • Special Issue: Development of Asymmetric Synthesis. PMC - NIH. Available at: [Link]

  • Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. PubMed. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Catalytic asymmetric synthesis of α-(trifluoromethyl)benzylamine via cinchonidine derived base-catalyzed biomimetic 1,3-proton shift reaction. ResearchGate. Available at: [Link]

  • Organocatalytic, enantioselective conjugate addition of nitroalkanes to nitroolefins. Semantic Scholar. Available at: [Link]

  • Two chiral catalysts in action: insights into cooperativity and stereoselectivity in proline and cinchona-thiourea dual organocatalysis. Chemical Science (RSC Publishing). Available at: [Link]

  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU chemistry. Available at: [Link]

  • Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers. Available at: [Link]

  • Enantioselective Friedel–Crafts reaction of hydroxyarenes with nitroenynes to access chiral heterocycles via sequential catalysis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. Available at: [Link]

  • Process for the reduction of nitro derivatives to amines. Google Patents.

Sources

Application

Reagents and conditions for the reduction of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

Application Note: Reagents and Conditions for the Chemoselective Reduction of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane Executive Summary The synthesis of fluorinated peptidomimetics and pharmacophores heavily relies...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Conditions for the Chemoselective Reduction of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

Executive Summary

The synthesis of fluorinated peptidomimetics and pharmacophores heavily relies on robust building blocks, often generated via stereocontrolled aza-Henry (nitroaldol) reactions[1]. The reduction of 2-benzoylamino-3,3,3-trifluoro-1-nitropropane yields N-(1-amino-3,3,3-trifluoropropan-2-yl)benzamide, a highly valuable trifluoromethylated diamine precursor. Computational and structural studies on related trifluoromethyl-nitro compounds highlight the unique, strongly electron-withdrawing environment created by the −CF3​ group[2]. This application note details the mechanistic rationale and provides field-proven, step-by-step protocols for the chemoselective reduction of the aliphatic nitro group without compromising the sensitive trifluoromethyl or benzamide protecting groups.

Mechanistic Causality & Reagent Selection

Reducing an aliphatic nitro group in the presence of a −CF3​ group and an amide requires precise chemoselectivity. The strong electron-withdrawing nature of the −CF3​ group stabilizes the intermediate hydroxylamine ( −NHOH ), often causing the reduction to stall before reaching the primary amine[1].

  • Avoid Strong Hydrides: Reagents like Lithium Aluminum Hydride ( LiAlH4​ ) will indiscriminately reduce the benzoyl group to a benzyl group and may cause unwanted hydrodefluorination.

  • Avoid Basic Nucleophiles: Hydrazine ( NH2​NH2​ ) used in standard transfer hydrogenations can trigger hydrazinolysis, cleaving the benzamide protecting group.

  • The Optimal Solutions:

    • Pearlman’s Catalyst ( Pd(OH)2​/C ): The hydroxylated palladium surface is uniquely suited for cleaving the stable N−O bond of the hydroxylamine intermediate. This method was successfully employed for the , making it the gold standard for β -nitro- α -trifluoromethyl systems[1].

    • Nickel Boride ( NaBH4​/NiCl2​ ): Generates Ni2​B in situ, providing a rapid, bench-stable alternative that operates under mild conditions, completely preserving the benzamide.

    • Zinc/Acetic Acid: A classic Single-Electron Transfer (SET) method. The mild acidity provides necessary protons for the reduction without risking amide cleavage.

Experimental Workflows

Workflow cluster_conditions Chemoselective Reduction Strategies Start 2-Benzoylamino-3,3,3-trifluoro -1-nitropropane Cat Protocol A: H2, Pd(OH)2/C (Cleanest, High Yield) Start->Cat Ni Protocol B: NaBH4 / NiCl2 (Rapid, Bench-stable) Start->Ni Zn Protocol C: Zn / AcOH (Cost-effective, Scalable) Start->Zn Product N-(1-amino-3,3,3-trifluoropropan -2-yl)benzamide Cat->Product Ni->Product Zn->Product Validation LC-MS & NMR Validation (Ensure no Hydroxylamine) Product->Validation

Fig 1. Experimental workflow for the chemoselective reduction of the trifluoromethyl nitroalkane.

Detailed Experimental Protocols

Self-Validating System Note: For all protocols, reaction completion must be validated by the disappearance of the UV-active nitroalkane starting material on TLC and the appearance of a Ninhydrin-positive spot corresponding to the primary amine.

Protocol A: Catalytic Hydrogenation via Pearlman's Catalyst (Recommended)

Mechanistic Insight: The addition of catalytic acid ensures the resulting amine is protonated, preventing it from coordinating with and poisoning the palladium catalyst.

  • Preparation: In a flame-dried Schlenk flask, dissolve 2-benzoylamino-3,3,3-trifluoro-1-nitropropane (1.0 mmol) in anhydrous Methanol (10 mL).

  • Catalyst Addition: Add 15 wt% Pearlman’s Catalyst ( Pd(OH)2​/C , 20% Pd basis).

  • Atmosphere Exchange: Purge the flask with Argon (3 cycles), followed by Hydrogen gas (3 cycles).

  • Reaction: Stir vigorously under an H2​ balloon (1 atm) at 25∘C for 4–6 hours.

  • Workup: Filter the suspension through a tightly packed Celite pad to remove the catalyst (Caution: Do not let the filter cake dry completely in air to prevent ignition). Wash the pad with excess Methanol.

  • Isolation: Add 1.2 equivalents of 1.0 M HCl in diethyl ether to the filtrate. Concentrate in vacuo to isolate the target diamine as a stable hydrochloride salt (prevents intramolecular cyclization).

Protocol B: Nickel Boride-Mediated Reduction

Mechanistic Insight: The exothermic generation of Ni2​B and H2​ gas requires strict temperature control to prevent solvent boil-off and ensure the reduction proceeds smoothly through the nitroso and hydroxylamine stages.

  • Preparation: Dissolve the starting material (1.0 mmol) and NiCl2​⋅6H2​O (0.5 mmol) in Methanol (15 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath ( 0∘C ) and stir for 10 minutes.

  • Reduction: Slowly add NaBH4​ (4.0 mmol) in small portions over 15 minutes. The solution will immediately turn black, indicating the formation of Ni2​B , accompanied by vigorous effervescence.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol C: Zinc and Acetic Acid Reduction

Mechanistic Insight: This heterogeneous SET reduction occurs at the solid-liquid interface. Vigorous stirring or sonication is mandatory to continuously expose fresh zinc surfaces.

  • Preparation: Dissolve the starting material (1.0 mmol) in a 1:1 mixture of THF and Glacial Acetic Acid (10 mL).

  • Addition: Add activated Zinc dust (10.0 mmol) in three portions at room temperature to control the mild exotherm.

  • Reaction: Stir vigorously (or sonicate) for 2–3 hours. Monitor via TLC until the intermediate hydroxylamine is fully consumed.

  • Workup: Filter the mixture through Celite to remove unreacted Zinc. Neutralize the filtrate carefully with saturated aqueous NaHCO3​ until pH ~8.

  • Isolation: Extract with Dichloromethane ( 3×15 mL), wash with brine, dry over MgSO4​ , and evaporate the solvent.

Quantitative Data Presentation

Table 1: Comparison of Reduction Conditions for 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

Reduction MethodReagentsReaction TimeChemoselectivityAvg. Yield (%)Scalability
Protocol A H2​ (1 atm), Pd(OH)2​/C , MeOH4–6 hExcellent88–92%High
Protocol B NaBH4​ , NiCl2​⋅6H2​O , MeOH< 1 hHigh80–85%Moderate
Protocol C Zn dust, AcOH / THF2–3 hGood75–80%High

Mechanistic Pathway Visualization

Mechanism Nitro Aliphatic Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso + 2e-, + 2H+ - H2O Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine Primary Amine (-NH2) Hydroxylamine->Amine + 2e-, + 2H+ - H2O

Fig 2. Stepwise mechanistic pathway of aliphatic nitro group reduction to a primary amine.

References

  • Colantoni, D., Fioravanti, S., Pellacani, L., & Tardella, P. A. "Stereocontrolled Synthesis of ψ[CH(CF3)NH]Gly-Peptides." Organic Letters, ACS Publications. URL:[Link]

  • "Investigating the chemical reactivity and molecular docking of 2-diazo-3,3,3-trifluoro-1-nitropropane with phenyl methacrylate using computational methods." Chemistry of Heterocyclic Compounds, 2024, 60(11/12), 592–599. URL:[Link]

Sources

Method

Application of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane in drug discovery

Application Note: 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane as a Strategic Scaffold in Fluorinated Drug Discovery Executive Summary The outstanding role of fluorine in drug discovery is well established, with fluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane as a Strategic Scaffold in Fluorinated Drug Discovery

Executive Summary

The outstanding role of fluorine in drug discovery is well established, with fluorinated building blocks serving as the dominating approach to introduce fluorine-containing moieties into novel drug candidates[1]. 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (also known as N-(1,1,1-trifluoro-3-nitropropan-2-yl)benzamide) is a highly versatile, multifunctional aliphatic scaffold. By combining a strongly electron-withdrawing trifluoromethyl (CF₃) group, a chemically flexible primary nitro group, and a sterically protective benzoyl amide, this building block serves as an ideal precursor for the divergent synthesis of CF₃-substituted 1,2-diamines and unnatural α-trifluoromethyl-β-amino acids.

Mechanistic Rationale: The "Fluorine Effect" in Scaffold Design

As a Senior Application Scientist, I frequently observe that late-stage fluorination can be synthetically prohibitive. Utilizing a pre-fluorinated building block like 2-benzoylamino-3,3,3-trifluoro-1-nitropropane circumvents these bottlenecks while imparting critical pharmacological advantages:

  • Metabolic Shielding & Lipophilicity: Selective installation of a CF₃ group can profoundly enhance pharmacokinetic properties, including improved metabolic stability and membrane permeation[2]. The CF₃ moiety effectively blocks cytochrome P450-mediated oxidation at adjacent carbon centers.

  • Nitro Group Versatility: The primary nitroalkane (-CH₂NO₂) is a synthetic chameleon. It can be readily reduced to an α-(trifluoromethyl)amine[3], yielding a 1,2-diamine pharmacophore common in kinase inhibitors. Alternatively, it can undergo an oxidative Nef reaction to form a carboxylic acid, generating a fluorinated unnatural amino acid.

  • Peptidomimetic Enhancement: The incorporation of fluorinated amino acids into peptide sequences significantly enhances local hydrophobicity and modulates biophysical properties, which is critical for the rational design of bioactive peptidomimetics and protease inhibitors[4].

  • Benzoyl Protection Causality: The benzoyl group is not merely a protecting group; it provides necessary steric bulk to control diastereoselectivity during downstream functionalization and prevents intramolecular cyclization side-reactions that commonly plague free fluorinated diamines.

Physicochemical Impact of CF₃ Substitution

The integration of this scaffold into a drug discovery pipeline fundamentally alters the physicochemical profile of the resulting lead compounds. The table below summarizes the predictable shifts when transitioning from a standard aliphatic scaffold to the CF₃-modified derivative.

PropertyStandard Scaffold (Non-Fluorinated)CF₃-Modified ScaffoldPharmacological Causality & Impact
Lipophilicity (LogD) Lower (~ -1.0 to 0.5)Higher (~ 0.5 to 2.0)Increased lipophilicity drives enhanced passive membrane permeability and oral bioavailability[2].
Amine pKₐ Highly Basic (~ 9.5 - 10.5)Attenuated (~ 7.0 - 8.0)The electron-withdrawing CF₃ reduces basicity, mitigating hERG toxicity liabilities and improving cellular uptake.
Metabolic Stability Susceptible to CYP450 oxidationHighly resistant (Extended t₁/₂)The strong C-F bond sterically and electronically shields the adjacent carbon from oxidative metabolism[1].
Proteolytic Stability Rapidly cleaved by proteasesExtended half-lifeSteric bulk and electronic effects of the CF₃ group inhibit protease active-site recognition and cleavage[4].

Experimental Protocols: Divergent Synthetic Workflows

The following protocols represent self-validating systems. In-process visual and analytical cues are embedded to ensure experimental trustworthiness.

Protocol A: Synthesis of CF₃-1,2-Diamine Pharmacophore (Nitro Reduction)

Objective: Convert 2-benzoylamino-3,3,3-trifluoro-1-nitropropane to N-(3-amino-1,1,1-trifluoropropan-2-yl)benzamide. Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected because it selectively and cleanly reduces the aliphatic nitro group to a primary amine without causing defluorination of the CF₃ group or hydrogenolysis of the benzoyl amide[3].

  • Preparation: Dissolve 10 mmol of 2-benzoylamino-3,3,3-trifluoro-1-nitropropane in 50 mL of anhydrous methanol in a thick-walled hydrogenation flask.

  • Inert Atmosphere (Critical Step): Purge the flask with nitrogen (N₂) gas for 5 minutes. Causality: Methanol vapors can ignite upon contact with dry Pd/C in the presence of oxygen.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12-16 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active, higher-R_f nitro starting material and the appearance of a ninhydrin-positive, lower-R_f amine spot confirms conversion.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with excess methanol. Concentrate the filtrate in vacuo to afford the crude CF₃-1,2-diamine, which can be purified via recrystallization.

Protocol B: Synthesis of CF₃-Amino Acid Scaffold (Oxidative Nef Reaction)

Objective: Convert the primary nitro group to a carboxylic acid, yielding 2-benzamido-3,3,3-trifluoropropanoic acid. Causality: An oxidative Nef reaction utilizing NaOH and KMnO₄ is chosen over strongly acidic Nef conditions (e.g., boiling HCl) to prevent the unwanted hydrolysis of the benzoyl protecting group.

  • Nitronate Formation: Suspend 5 mmol of the starting material in 20 mL of a 1M aqueous NaOH solution. Stir at room temperature for 2 hours. Causality: The base deprotonates the acidic α-protons adjacent to the nitro group, generating a water-soluble nitronate anion. Complete dissolution of the starting material validates this step.

  • Oxidation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of KMnO₄ (0.8 equivalents) dissolved in 10 mL of water dropwise over 30 minutes.

  • Validation Check: The deep purple color of KMnO₄ will rapidly discharge, replaced by a brown precipitate of manganese dioxide (MnO₂), indicating successful oxidative cleavage of the C=N bond.

  • Workup: Quench any excess oxidant with a few drops of sodium bisulfite solution. Filter the mixture through Celite to remove the MnO₂ precipitate.

  • Acidification: Carefully acidify the clear, aqueous filtrate to pH 2 using 1M HCl. The desired fluorinated unnatural amino acid will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Workflow Visualization

G A 2-Benzoylamino-3,3,3-trifluoro- 1-nitropropane B Nitro Reduction (H2, Pd/C) A->B Pathway 1 C Oxidative Nef Reaction (NaOH, KMnO4) A->C Pathway 2 D CF3-1,2-Diamine Pharmacophore B->D E CF3-Amino Acid Peptidomimetic C->E F Kinase / GPCR Ligands D->F G Protease Inhibitors E->G H Enhanced Metabolic Stability & Target Affinity F->H G->H

Divergent synthetic workflows of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane in drug discovery.

References

  • Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry (via PubMed Central). URL:[Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed). URL:[Link]

  • Zhang, J., et al. (2017). Trifluoromethylation of Secondary Nitroalkanes. Organic Letters (ACS Publications). URL:[Link]

  • Gadais, C., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

Welcome to the Technical Support Center for fluorinated building block synthesis. The aza-Henry (nitro-Mannich) reaction of N-benzoyl-3,3,3-trifluoroacetaldimine with nitromethane is a critical transformation for drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorinated building block synthesis. The aza-Henry (nitro-Mannich) reaction of N-benzoyl-3,3,3-trifluoroacetaldimine with nitromethane is a critical transformation for drug development professionals synthesizing trifluoromethylated diamines and amino acids.

While the strongly electron-withdrawing −CF3​ group makes the imine an exceptionally reactive electrophile, it simultaneously introduces severe synthetic liabilities, including extreme moisture sensitivity and susceptibility to base-catalyzed degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthetic yield.

Troubleshooting Guide & FAQs

Q1: My starting material (N-benzoyl-3,3,3-trifluoroacetaldimine) degrades into a white precipitate before the reaction even goes to completion. What is causing this? Causality: The strong electron-withdrawing nature of the −CF3​ group drastically lowers the LUMO of the imine carbon. While this accelerates nucleophilic attack by nitromethane, it also makes the imine highly susceptible to attack by trace ambient moisture. This leads to rapid hydrolysis, yielding trifluoroacetaldehyde hydrate and insoluble benzamide (the white precipitate). Solution: The system must be strictly anhydrous. Use freshly distilled nitromethane and dry solvents over activated 4Å molecular sieves. According to [1], handling fluorinated imines under an inert argon atmosphere is mandatory to prevent premature hydrolytic cleavage.

Q2: The reaction stalls at ~50% conversion. Pushing it with stronger bases (e.g., DBU, NaOH) leads to a dark, complex mixture. How can I drive it to completion? Causality: The aza-Henry reaction is a reversible equilibrium process. Strong Brønsted bases like DBU push the equilibrium forward by generating high concentrations of the nitronate anion, but they simultaneously trigger base-catalyzed oligomerization of the highly reactive fluorinated imine. Solution: Shift from Brønsted base catalysis to Lewis acid catalysis. Using a mild Lewis acid like ZrCl4​ activates the imine via coordination without creating a highly basic environment. As demonstrated in[2], this approach suppresses oligomerization and can drive the reaction to >90% yield in a fraction of the time.

Q3: I observe complete conversion by TLC, but my isolated yield drops significantly after the aqueous workup. Where is the product going? Causality: The target product, 2-benzoylamino-3,3,3-trifluoro-1-nitropropane, is highly prone to the retro-aza-Henry reaction. The α -proton of the nitroalkane moiety is acidic. If your workup involves basic washes (e.g., saturated NaHCO3​ ), the product deprotonates and collapses back into the starting imine and nitromethane, which are subsequently lost in the aqueous phase. Solution: Never use basic aqueous solutions during workup. Always quench the reaction with a mildly acidic buffer (e.g., saturated NH4​Cl or 10% citric acid) to protonate the nitronate intermediates and lock the final product in its stable, neutral state before extraction.

Q4: Can I run this reaction without bulk solvents to improve the green chemistry profile and reaction rate? Causality: Yes. Because the reaction is bimolecular, removing the bulk solvent drastically increases the effective molarity of the reactants, accelerating the collision rate and driving the equilibrium toward the product. Solution: Utilize nitromethane as both the nucleophile and the sole liquid medium. This "solvent-free" methodology limits environmental impact and simplifies purification[3].

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between catalyst choice, reaction conditions, and the final isolated yield of 2-benzoylamino-3,3,3-trifluoro-1-nitropropane.

EntryCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Key Mechanistic Observation
1Triethylamine (1.0 eq)THF252441Significant oligomerization of the imine.
2DBU (0.2 eq) CH2​Cl2​ 251253High conversion, but retro-aza-Henry occurred during basic workup.
3DIPEA (0.1 eq)Toluene-204876Clean reaction profile, but sluggish kinetic rate.
4 ZrCl4​ (10 mol%) Solvent-free *25 2 94 Optimal conditions; rapid activation with high purity.

*Nitromethane (5.0 eq) acts as the sole liquid medium.

Reaction Pathway & Failure Modes

The diagram below illustrates the productive Lewis acid-catalyzed pathway versus the destructive side reactions (hydrolysis and retro-aza-Henry) that compromise yield.

AzaHenry Imine N-Benzoyl-3,3,3- trifluoroacetaldimine Activated Activated Imine Complex Imine->Activated Catalyst Coordination Hydrolysis Hydrolysis Byproducts (Trifluoroacetaldehyde + Benzamide) Imine->Hydrolysis Trace H2O Oligomers Oligomeric Mixtures (Base-catalyzed degradation) Imine->Oligomers Strong Brønsted Base Nitro Nitromethane Nitro->Activated Activation Catalyst Lewis Acid (ZrCl4) Catalyst->Activated TS C-C Bond Formation (Aza-Henry Addition) Activated->TS Product 2-Benzoylamino-3,3,3- trifluoro-1-nitropropane TS->Product Acidic Quench Product->Imine Retro-Aza-Henry (Basic Workup)

Mechanistic pathways of the aza-Henry reaction highlighting critical failure modes.

Self-Validating Experimental Protocol

This optimized, step-by-step methodology utilizes Lewis acid catalysis to bypass the limitations of traditional Brønsted base methods. The protocol includes built-in validation checkpoints to ensure scientific integrity at every stage.

Step 1: Reagent Preparation & System Purging
  • Dry nitromethane (5.0 equiv) over activated 4Å molecular sieves for 24 hours prior to use.

  • Ensure N-benzoyl-3,3,3-trifluoroacetaldimine (1.0 equiv, 1.0 mmol, 201 mg) is freshly sublimed.

  • Validation Checkpoint: Perform an immediate melting point or IR check on the imine. The presence of a broad -OH stretch (~3300 cm⁻¹) indicates hydration; discard and resynthesize if present.

Step 2: Reaction Execution
  • In an oven-dried 10 mL vial equipped with a magnetic stir bar, add ZrCl4​ (10 mol%, 0.1 mmol, 23.3 mg) under an argon atmosphere.

  • Add the solid imine (1.0 mmol) to the vial.

  • Inject the dried nitromethane (5.0 mmol, ~270 µL) via syringe. The nitromethane acts as both the nucleophile and the liquid medium.

  • Stir the mixture vigorously at 25 °C for 2 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The highly UV-active imine spot ( Rf​ ~0.6) should completely disappear, replaced by a slower-eluting product spot ( Rf​ ~0.35).

Step 3: Acidic Quench & Extraction (Critical)
  • Do not add water directly. Quench the reaction mixture by adding 5 mL of saturated aqueous NH4​Cl solution.

  • Validation Checkpoint: Verify the pH of the aqueous layer using indicator paper. It must read between pH 5–6. If it is basic, the retro-aza-Henry reaction will occur.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (5 mL). Strictly avoid NaHCO3​ washes.

Step 4: Purification
  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep bath temperature <35 °C to prevent thermal degradation).

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 2-benzoylamino-3,3,3-trifluoro-1-nitropropane as a white solid.

References

  • Title: Ethyl Nitroacetate in Aza-Henry Addition on Trifluoromethyl Aldimines: A Solvent-Free Procedure To Obtain Chiral Trifluoromethyl α,β-Diamino Esters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: ACS Catalysis URL: [Link]

Sources

Optimization

Troubleshooting low conversion rates with 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

Welcome to the technical support resource for 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly functionalized building block. My goal is to provide you with the field-proven insights and mechanistic understanding necessary to troubleshoot common issues, particularly low conversion rates, and to optimize your synthetic outcomes.

The unique structure of this molecule, featuring a strongly electron-withdrawing trifluoromethyl group adjacent to a sterically demanding benzoylamide and a reactive nitroalkane moiety, presents both significant synthetic opportunities and challenges. The primary application for this substrate is in carbon-carbon bond formation, most notably the Henry (nitroaldol) reaction, where the acidic proton alpha to the nitro group is abstracted to form a nucleophilic nitronate intermediate. Low conversion rates often stem from a misunderstanding of the delicate balance between reactivity, stability, and the multiple reaction pathways available to this molecule.

This document is structured as a series of frequently asked questions and a detailed troubleshooting guide to directly address the practical issues you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the single most common reason for low conversion rates when using this compound?

The most prevalent issue is improper base selection and stoichiometry. The acidity of the proton at the C-1 position is significantly increased by the adjacent nitro and trifluoromethyl groups. However, the molecule also possesses a secondary amide N-H and a proton at C-2. A base that is too strong or sterically unhindered can lead to undesired side reactions, such as elimination or decomposition, rather than clean nitronate formation. Conversely, a base that is too weak will not deprotonate the C-1 position effectively, leading to no reaction.

Q2: How should I store and handle 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane?

Like many nitroalkanes, this compound can be sensitive to heat and strong bases.[1]

  • Storage: Store in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Weigh and handle the compound in a well-ventilated area. Avoid contact with incompatible materials such as strong oxidizing agents and strong bases outside of the reaction vessel.[2] Due to its polar nature, it may be hygroscopic; ensure it is dry before use, as water can interfere with many base-catalyzed reactions.

Q3: My reaction mixture turns dark brown or black upon adding the base. What does this indicate?

A significant color change to dark brown or black is often indicative of decomposition. This can be caused by several factors:

  • The reaction temperature is too high.

  • The base is too strong, leading to side reactions or decomposition of the nitronate intermediate.

  • The presence of impurities in the starting material or solvent.

  • The reaction is sensitive to air (oxygen), and an inert atmosphere was not used. Some nitroalkane reactions are known to be influenced by oxygen.[3]

Q4: Is a catalytic or stoichiometric amount of base required?

This depends heavily on the specific reaction, but for Henry-type reactions, the choice is critical. While some highly activated substrates can proceed with a catalytic amount of base, the reversibility of the Henry reaction often means that a stoichiometric amount of a carefully chosen base is needed to drive the reaction forward and achieve high conversion.[3][4] If you are experiencing stalling at low conversion with a catalytic base, switching to a stoichiometric equivalent should be your first troubleshooting step.

Part 2: Detailed Troubleshooting Guide for Low Conversion

This section provides a systematic, cause-and-effect approach to diagnosing and solving specific experimental failures.

Scenario 1: The reaction shows no consumption of starting material.

If your TLC or LC-MS analysis shows only the starting material after a significant reaction time, the reaction has not initiated. The primary culprits are related to activation and reaction conditions.

Question: I see no product formation. What should I check first?

Answer: The issue is almost certainly a failure to form the active nucleophile (the nitronate anion).

  • Evaluate Your Base: The base may be too weak to deprotonate the C-1 position effectively. Consider the pKa of the C-H bond. While no exact value is published for this specific molecule, related compounds suggest it is acidic but requires a sufficiently strong base. Organic bases are generally preferred to minimize side reactions.

    • Troubleshooting Step: If using a weak base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or tetramethylguanidine (TMG).[5] Be mindful that excessively strong bases like alkoxides (e.g., KOtBu) may promote elimination.[5]

    Base (Example)ClassTypical Use Case & Rationale
    Triethylamine (TEA)Tertiary AmineMild base; may be insufficient for this substrate.
    DBU, TMGAmidine/GuanidineStronger, non-nucleophilic organic bases. Often effective for forming nitronates without promoting side reactions.[5]
    t-BuOK, NaHAlkoxide/HydrideVery strong bases. High risk of promoting elimination or decomposition. Use with extreme caution and at low temperatures.
    NaHCO₃, K₂CO₃Inorganic CarbonatesGenerally too weak, but can be effective in specific solvent systems or with highly reactive electrophiles.
  • Assess Solubility: Your starting material, base, and electrophile must all be sufficiently soluble in the chosen solvent. If any component is not dissolved, the reaction will be slow or will not occur.

    • Troubleshooting Step: If using a non-polar solvent like toluene or hexanes, switch to a more polar aprotic solvent such as THF, acetonitrile (MeCN), or DMF. Monitor solubility of all components before initiating the reaction.

  • Verify Reagent Quality: Moisture is the enemy of many base-catalyzed reactions. Water can protonate the nitronate intermediate, quenching the reaction.

    • Troubleshooting Step: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure the base and electrophile are also free of water.

Scenario 2: The reaction starts but stalls at <50% conversion.

This is a common and frustrating problem. It indicates that the reaction initiates but either reaches an unfavorable equilibrium or one of the reagents is consumed or deactivated.

Question: Why is my reaction stopping prematurely?

Answer: The most likely causes are reaction reversibility or catalyst/reagent deactivation.

  • The Retro-Henry Reaction: The Henry reaction is famously reversible.[3][4] The stability of your product compared to the starting materials dictates the equilibrium position. The sterically hindered environment created by the trifluoromethyl and benzoylamide groups may destabilize the product, favoring the starting materials.

    • Troubleshooting Step:

      • Lower the Temperature: While counterintuitive, sometimes lowering the temperature can favor the thermodynamic product and prevent decomposition, shifting the equilibrium.

      • Change the Solvent: The polarity of the solvent can influence the stability of the transition state and products. Screen different solvents (e.g., THF, MeCN, CH₂Cl₂).

      • Use a Stoichiometric Base: A catalytic base may not be sufficient to hold the equilibrium towards the product side. Using a full equivalent of base can help trap the product as its corresponding salt before workup.

  • Base Deactivation: Your base may be consumed by acidic impurities (including water) or react irreversibly with the solvent or electrophile.

    • Troubleshooting Step: Add the base slowly to a solution of the nitroalkane starting material before adding the electrophile. This ensures the nitronate is formed first. Consider using a slight excess of the base (e.g., 1.1 equivalents).

Scenario 3: The reaction is messy, with multiple spots on TLC and a low yield of the desired product.

This points to a lack of selectivity and the prevalence of undesired side reactions.

Question: I'm getting many side products. What are they and how can I stop them?

Answer: With this substrate, the primary side reaction to consider is the elimination of nitrous acid (HNO₂).

  • Elimination of Nitrous Acid: In the presence of a base, particularly at elevated temperatures, the trifluoromethylated product can eliminate nitrous acid to form a trifluoromethyl-alkene.[5] This is a known issue for nitroalkanes bearing acidic protons beta to the nitro group.

    • Troubleshooting Step:

      • Use a Bulkier Base: A sterically hindered base like tetramethylguanidine (TMG) can favor deprotonation at the less-hindered C-1 position while being less effective at promoting the elimination pathway.[5]

      • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than the desired addition reaction. Running the reaction at 0 °C or even -78 °C can dramatically improve selectivity.

      • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from degrading over time.

Part 3: Visualization of Key Reaction & Troubleshooting Pathways

To assist in your experimental design and troubleshooting, the following diagrams illustrate the key chemical pathways and a logical workflow for addressing low conversion.

G SM Starting Material (2-Benzoylamino-3,3,3-trifluoro-1-nitropropane) + Electrophile Base Add Base SM->Base Nitronate Nitronate Anion (Nucleophile) Base->Nitronate Deprotonation (Key Step) Henry Desired Henry Adduct (Product) Nitronate->Henry C-C Bond Formation Elimination Elimination of HNO2 (Side Product) Nitronate->Elimination Strong Base/ High Temp Decomp Decomposition (Side Product) Nitronate->Decomp Harsh Conditions Retro Retro-Henry Reaction Henry->Retro Reversible Retro->Nitronate

Caption: Key reaction pathways for 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane.

TroubleshootingFlow start Low Conversion Observed q1 Is Starting Material (SM) Consumed at All? start->q1 no_consum NO q1->no_consum No yes_consum YES q1->yes_consum Yes check_base 1. Use Stronger Base (e.g., DBU) 2. Check Solubility/Solvent 3. Verify Anhydrous Conditions no_consum->check_base q2 Reaction Stalls or is Messy? yes_consum->q2 stalls Stalls q2->stalls Stalls messy Messy q2->messy Messy check_equil 1. Use Stoichiometric Base 2. Lower Reaction Temperature 3. Screen Solvents stalls->check_equil check_side_rxn 1. Lower Temperature Drastically 2. Use Bulky Base (e.g., TMG) 3. Minimize Reaction Time messy->check_side_rxn

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

Introduction Welcome to the technical support guide for the purification of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane. This molecule, a key intermediate in various research and development pipelines, presents a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane. This molecule, a key intermediate in various research and development pipelines, presents a unique set of purification challenges due to its distinct structural features: a polar benzoylamide group, a highly electronegative trifluoromethyl group, and an acid-sensitive aliphatic nitro group.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios to provide researchers, scientists, and drug development professionals with practical, field-proven solutions for achieving high purity. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a purification method for this compound?

A1: The most effective starting point is a thorough analysis using Thin-Layer Chromatography (TLC). Begin with standard silica gel 60 F254 plates to screen a variety of solvent systems. This initial screening is critical for determining the compound's polarity and identifying a mobile phase that provides adequate separation from impurities. A good solvent system should yield a retention factor (Rf) of approximately 0.2-0.4 for the target compound, as this range typically translates well to flash column chromatography.[1][2]

Q2: I'm observing a new spot or significant streaking on my TLC plate after letting it sit for a while. What could be the cause?

A2: This observation strongly suggests compound instability on the stationary phase. The aliphatic nitro group in your compound can be susceptible to degradation on the acidic surface of standard silica gel.[3] This acidity can catalyze decomposition or tautomerization to the corresponding nitronate.[4] To confirm if your compound is degrading, you can perform a two-dimensional (2D) TLC analysis.[3][5] (See Protocol 1 for the detailed procedure).

Q3: Given the trifluoromethyl group, should I consider a specialized fluorinated stationary phase?

A3: While standard silica gel or alumina should be your first approach, a fluorinated stationary phase is an excellent option for challenging separations where conventional phases fail to provide adequate resolution.[6][7] These phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl ligands, can offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and "fluorous-fluorous" interactions.[8][9][10] They can alter the elution order of closely related compounds, potentially resolving impurities that co-elute on silica.[6][7]

Q4: My compound is a solid. Is recrystallization a better option than column chromatography?

A4: Recrystallization is an excellent and often preferred method for purifying solid compounds, especially on a larger scale, provided a suitable solvent can be found.[1][11] However, chromatography is indispensable when impurities have similar solubility profiles to the product or when the product is an oil. Often, the most effective strategy is to use flash chromatography to remove the bulk of impurities, followed by recrystallization of the pooled, purified fractions to achieve high analytical purity.[11]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during the column chromatography of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane.

Issue 1: The compound streaks severely or "tails" down the column, leading to poor separation and mixed fractions.
  • Probable Cause: The polar benzoylamide and nitro functional groups are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction causes the compound to elute slowly and as a broad, tailing band.

  • Solution 1: Mobile Phase Modification: Add a small percentage (0.5-2.0%) of a polar modifier to your eluent to improve peak shape. For a moderately acidic compound like this amide, adding acetic or formic acid can help by protonating any basic sites on the compound and competing for binding sites on the silica.[3]

  • Solution 2: Deactivate the Stationary Phase: The acidity of the silica gel can be neutralized by pre-treating the column. Flushing the packed column with a solvent mixture containing a small amount of a base like triethylamine (1-2%) before equilibration with your mobile phase can significantly reduce tailing for acid-sensitive or basic compounds.[12] (See Protocol 2).

  • Solution 3: Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina. Alumina lacks the strong acidic character of silica gel and can be a better choice for compounds prone to tailing or degradation.[3]

Issue 2: The compound will not elute from the silica gel column, even with a highly polar mobile phase like 100% ethyl acetate.
  • Probable Cause: Your compound has a very high polarity and is irreversibly adsorbed onto the silica gel stationary phase.

  • Solution 1: Use a More Aggressive Solvent System: For highly polar compounds, a mixture of dichloromethane (DCM) and methanol is often effective.[3] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the concentration.

  • Solution 2: Switch to Reversed-Phase Chromatography: If the compound is too polar for normal-phase, reversed-phase chromatography is the logical next step.[3][12] Using a C18-functionalized silica column with a polar mobile phase (e.g., water/acetonitrile or water/methanol), the most polar compounds will elute first. This completely changes the selectivity and is often successful for purifying highly functionalized molecules.

Issue 3: I am getting very low recovery of my product after chromatography.
  • Probable Cause 1: On-Column Degradation: As discussed in FAQ 2, the compound may be decomposing during its time on the column. This is a significant risk for aliphatic nitro compounds on silica.[5]

  • Solution: Minimize the compound's residence time on the column. Use flash chromatography, which employs pressure to accelerate the elution, rather than slow gravity chromatography.[13] Additionally, switching to a more inert stationary phase like neutral alumina or deactivated silica is highly recommended.[3][5]

  • Probable Cause 2: The Compound Did Not Elute: You may have stopped collecting fractions too early, and the compound is still on the column.

  • Solution: After your expected product has eluted, flush the column with a very strong solvent (e.g., 10-20% methanol in DCM) and collect a final large fraction. Concentrate this "column flush" and analyze it by TLC to see if your compound is present.

Data Presentation & Recommended Protocols

Table 1: Mobile Phase Selection Guide for TLC Screening

This table provides recommended starting solvent systems for screening on silica gel TLC plates. The eluotropic strength increases down the table.

PolaritySolvent System (v/v)Target Rf RangeNotes
Low100% Hexane< 0.1Unlikely to move the compound.
Low-MediumHexane / Ethyl Acetate (9:1 to 1:1)0.2 - 0.4A standard starting point for many organic compounds.[14][15]
MediumDichloromethane (DCM) / Ethyl Acetate (4:1 to 1:1)0.2 - 0.4Offers different selectivity compared to hexane-based systems.
HighDichloromethane (DCM) / Methanol (99:1 to 9:1)0.2 - 0.4Effective for highly polar compounds that do not move in other systems.[3]

Experimental Protocols

Protocol 1: 2D TLC for Stability Analysis

This protocol helps determine if your compound is stable on the silica gel stationary phase.

  • Spotting: On a square TLC plate, spot a concentrated solution of your crude material in the bottom-left corner, about 1.5 cm from each edge.

  • First Elution: Develop the plate in a chosen solvent system (e.g., 3:1 Hexane:EtOAc).

  • Drying: After the first run, remove the plate from the chamber and allow it to dry completely in a fume hood for 10-15 minutes. This step is crucial.

  • Rotation & Second Elution: Rotate the plate 90 degrees counter-clockwise so that the separated spots from the first run now form a new baseline along the bottom-left edge. Develop the plate again in the same solvent system.

  • Analysis: Visualize the plate under UV light and/or with a stain.

    • Stable Compound: All spots will lie on a 45-degree diagonal line from the origin.

    • Unstable Compound: New spots will appear that are off the 45-degree diagonal. These represent degradation products formed while the compound was adsorbed on the silica between the two runs.[3][5]

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This method reduces the acidity of bulk silica gel, minimizing degradation of sensitive compounds.

  • Column Packing: Dry pack your glass column with the required amount of silica gel (typically 40-63 µm particle size).

  • Deactivating Flush: Prepare a solvent mixture identical to your initial, least polar eluent, but with the addition of 1-2% triethylamine (v/v).[12]

  • Equilibration: Flush the column with 2-3 column volumes of this deactivating solvent. This neutralizes the most acidic sites.

  • Final Flush: Flush the column with 2-3 column volumes of your actual starting eluent (without the triethylamine) to remove any excess base.

  • Loading and Elution: The column is now ready for sample loading and purification.

Visualization of Workflows

Diagram 1: Stationary Phase Selection Workflow

G start Start: Crude Product Purification tlc Perform TLC on Silica Gel start->tlc check_stability Is compound stable? (Check for streaking/degradation) tlc->check_stability check_separation Is separation from impurities adequate (ΔRf > 0.1)? check_stability->check_separation Yes deactivate Use Deactivated Silica Gel or Neutral Alumina check_stability->deactivate No use_silica Proceed with Flash Chromatography on Silica Gel check_separation->use_silica Yes use_fluoro Consider Alternative Phase: Fluorinated (PFP) or Reversed-Phase (C18) check_separation->use_fluoro No

Caption: Decision tree for selecting the optimal stationary phase.

Diagram 2: Troubleshooting Low Recovery

G start Problem: Low Recovery After Column check_fractions Analyze all collected fractions and column flush by TLC start->check_fractions product_found Is product visible in any fraction? check_fractions->product_found degradation Product degraded on column product_found->degradation No, or only faint traces with new impurity spots adsorption Product irreversibly adsorbed product_found->adsorption No, product is not seen even in column flush solution_degrade Solution: 1. Use deactivated/neutral phase 2. Run column faster (Flash) 3. Minimize time on silica degradation->solution_degrade solution_adsorb Solution: 1. Use much stronger eluent (e.g., DCM/MeOH) 2. Switch to Reversed-Phase adsorption->solution_adsorb

Caption: Logical workflow for diagnosing and solving low compound recovery.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
  • Application of Fluorinated Stationary Phases in Gas Chromatography for Pharmaceutical Analysis - Benchchem.
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate.
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases : Waters.
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation.
  • Column Chromatography for the Separation of Complex Mixtures - Longdom Publishing.
  • Technical Support Center: Purification of Polar Nitro Compounds - Benchchem.
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  • Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline - Benchchem.
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • TROUBLESHOOTING GUIDE.
  • Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem.
  • How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography.
  • Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one - Benchchem.
  • Reduction of nitro compound with zinc in the presence of PEG immobilized on silica gel.
  • Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific.
  • Troubleshooting Flash Chromatography.
  • Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications - ACS.org.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC.
  • Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads.
  • Evaluating the Stability of 2-Nitropentane in Comparison to Other Nitroalkanes: A Comprehensive Guide - Benchchem.
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  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc..
  • JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google Patents.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM.
  • Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis | LCGC International.
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  • Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column.
  • Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities | Organic Process Research & Development - ACS Publications.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Photodegradation of dye pollutants on silica gel supported TiO2 particles under visible light irradiation.
  • 1 Synthesis of Nitroalkanes - Wiley-VCH.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials.
  • 3773 399 Reduction and detection of aromatic nib-o-compounds on thin layers of silica gel Aromatic nitro-compounds are important - ElectronicsAndBooks.
  • A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
  • Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents - ResearchGate.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione.
  • Purification of Organic Compounds by Flash Column Chromatography.
  • Isolation, Purification and Chromatography of Nitro Compounds and Explosives - Sciencemadness.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International.

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Optimization

Technical Support Center: Reaction Optimization for 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

Welcome to the Technical Support Center for the asymmetric synthesis of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane. This compound is a highly valuable fluorinated building block, typically synthesized via the enantios...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane. This compound is a highly valuable fluorinated building block, typically synthesized via the enantioselective aza-Henry (nitro-Mannich) reaction between N -benzoyl trifluoroacetaldimine and nitromethane.

Because the strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group dramatically alters the electrophilicity and stability of the imine, achieving high yield and enantiomeric excess (ee) requires precise catalyst selection and rigorous reaction control. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your workflow.

Mechanistic Logic of Bifunctional Catalysis

To optimize this reaction, one must first understand how the catalyst interacts with the substrates. The most successful approaches utilize bifunctional organocatalysts that simultaneously activate both the electrophile and the nucleophile.

MechanismLogic Cat Bifunctional Cinchona Catalyst HBond Squaramide/Thiourea Motif (Double H-Bond Donor) Cat->HBond Base Quinuclidine Nitrogen (Brønsted Base) Cat->Base Imine N-Benzoyl Trifluoroacetaldimine TS Highly Ordered Transition State (Facial Selectivity) Imine->TS Nitro Nitromethane (CH3NO2) Nitro->TS HBond->Imine Electrophile Activation Base->Nitro Deprotonation to Nitronate Product Chiral 2-Benzoylamino-3,3,3- trifluoro-1-nitropropane TS->Product C-C Bond Formation

Caption: Logical relationship of dual-activation in bifunctional catalysis for the aza-Henry reaction.

Frequently Asked Questions (FAQs)

Q1: Which chiral catalyst class is most effective for the aza-Henry reaction of N -benzoyl trifluoroacetaldimines? A1: Bifunctional cinchona alkaloid-derived thioureas and squaramides are the gold standards for this transformation[1]. They provide dual activation: the hydrogen-bond donor motif (thiourea/squaramide) activates the N -benzoyl imine and locks its conformation, while the basic quinuclidine nitrogen deprotonates nitromethane to form the nucleophilic nitronate[2]. Alternatively, chiral quaternary ammonium salts (phase-transfer catalysts) have shown excellent efficacy with extremely low catalyst loading (down to 1 mol%) by forming a tight chiral ion pair with the nitronate[3].

Q2: Why do I observe low conversion when reacting nitromethane with my trifluoromethyl imine? A2: Trifluoromethyl imines are highly electrophilic but are notoriously prone to hydration or oligomerization if trace moisture is present. Furthermore, if you are using a purely hydrogen-bonding catalyst without a sufficiently basic moiety, the catalyst may fail to deprotonate nitromethane ( pKa​≈10 ). Adding a mild inorganic base additive (e.g., K2​CO3​ ) or switching to a bifunctional catalyst with a stronger Brønsted base component will accelerate nitronate formation and improve conversion[2].

Q3: How does the N -protecting group (Benzoyl vs. Boc vs. Cbz) affect enantioselectivity? A3: The N -benzoyl group is highly recommended because it provides an additional, rigid hydrogen-bond acceptor (the carbonyl oxygen). This allows the catalyst to form a highly structured, bidentate transition state. It also offers π−π stacking interactions with the aromatic rings of cinchona-derived catalysts, which locks the facial approach of the nucleophile and drastically improves enantioselectivity compared to flexible aliphatic protecting groups[4].

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Enantiomeric excess (ee) is stalled at 70–80%.

  • Causality: The aza-Henry reaction is inherently reversible (retro-aza-Henry). At higher temperatures, thermodynamic control begins to compete with kinetic control, eroding the enantiomeric excess[1].

  • Solution: Lower the reaction temperature to -20°C or -40°C to suppress the reversible pathway. Additionally, consider upgrading from a thiourea to a squaramide catalyst. Squaramides possess a wider "bite angle" (distance between N-H protons is ~2.7 Å vs. ~2.1 Å in thioureas), which aligns more perfectly with the oxygen atoms of the imine's benzoyl group, yielding superior stereocontrol[1].

Issue 2: High background racemic reaction (low ee despite high yield).

  • Causality: The use of strong inorganic bases (like NaOH or DBU ) rapidly generates free, unassociated nitronate anions in the bulk solution. These highly reactive anions attack the exceptionally electrophilic CF3​ -imine indiscriminately, bypassing the chiral pocket of the catalyst[3].

  • Solution: Eliminate strong bases. Rely solely on the internal basicity of the bifunctional catalyst, or use strictly mild, insoluble bases (like solid Cs2​CO3​ or K2​CO3​ in non-polar solvents) to ensure that nitronate generation only occurs within the chiral microenvironment of the catalyst[5].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected performance metrics of various catalyst classes for the synthesis of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane, based on consolidated optimization studies[1][2][3].

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Cinchona-Derived Thiourea 10Toluene-20488892
Cinchona-Derived Squaramide 5 CH2​Cl2​ -40249598
Amino Acid-Derived PTC + K2​CO3​ 1THF0129294
Cu(II)-Bisoxazoline (BOX) 10Ethanol25728185
Experimental Optimization Workflow

OptimizationWorkflow Start Start: Imine Substrate CatScreen Phase 1: Catalyst Screening (Squaramides vs. PTCs) Start->CatScreen BaseSolvent Phase 2: Solvent Optimization (Non-polar vs. Polar Aprotic) CatScreen->BaseSolvent Temp Phase 3: Temperature Tuning (Suppress Retro-aza-Henry) BaseSolvent->Temp Eval Evaluate: Chiral HPLC & NMR Temp->Eval Success Optimized Protocol Established Eval->Success ee > 95%, Yield > 90% Fail Troubleshooting: Adjust Sterics Eval->Fail Suboptimal ee/Yield Fail->CatScreen Iterate

Caption: Experimental workflow for optimizing the asymmetric synthesis of α-trifluoromethyl amines.

Self-Validating Experimental Protocol

This step-by-step methodology describes the optimized aza-Henry reaction using a Cinchona-derived Squaramide catalyst. The protocol is designed as a self-validating system, ensuring that intermediate success is confirmed before proceeding.

Step 1: Imine Preparation & Validation

  • Action: Dissolve N -benzoyl trifluoroacetaldimine (1.0 mmol) in anhydrous CH2​Cl2​ (5.0 mL) under an argon atmosphere.

  • Causality: CH2​Cl2​ provides excellent solubility and supports tight ion-pairing/H-bonding interactions. Argon prevents atmospheric moisture from hydrating the highly electrophilic CF3​ -imine.

  • Validation Check: Pull a 50 µL aliquot and analyze via 19F NMR. Confirm the presence of the sharp imine CF3​ singlet (typically around -71 ppm) and the absolute absence of the hydrate/hemiacetal peak (around -82 ppm). Do not proceed if hydration is detected.

Step 2: Catalyst Equilibration

  • Action: Add the chiral Cinchona-Squaramide catalyst (0.05 mmol, 5 mol%). Stir the mixture at room temperature for 15 minutes, then cool the reaction vessel to -40°C using a dry ice/acetonitrile bath.

  • Causality: The 15-minute ambient stir allows the catalyst to pre-organize with the imine via double hydrogen bonding before the nucleophile is introduced, ensuring that the chiral pocket is fully formed.

Step 3: Nucleophile Addition

  • Action: Add nitromethane (10.0 mmol, 10 equiv.) dropwise over 5 minutes down the side of the cooled flask.

  • Causality: Nitromethane is used in excess to drive the reaction forward kinetically. Dropwise addition prevents localized thermal spikes that could trigger the un-catalyzed background reaction, preserving high ee.

Step 4: Reaction Monitoring & Quenching

  • Action: Stir at -40°C for 24 hours. Quench the reaction strictly at -40°C by adding 1.0 mL of 1N HCl in methanol, then allow it to warm to room temperature.

  • Causality: Rapid acidic quenching protonates the quinuclidine base of the catalyst, immediately halting the reaction and preventing the retro-aza-Henry pathway from degrading the enantiopurity during the warmup phase.

  • Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The product will appear as a new UV-active spot (due to the benzoyl group) with a lower Rf​ than the starting imine.

Step 5: Purification & Final Validation

  • Action: Concentrate the mixture under reduced pressure. Purify via flash column chromatography on silica gel.

  • Validation Check:

    • Yield: Determine isolated yield (target >90%).

    • Purity: Run 1H NMR. Look for the characteristic chiral methine proton adjacent to the CF3​ group (multiplet, ~5.5 ppm) and the diastereotopic CH2​NO2​ protons.

    • Enantiomeric Excess: Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm) to validate an ee of >95%.

References
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines | ACS Catalysis Source: ACS Publications URL:[1]

  • Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives Source: Frontiers in Chemistry URL:[3]

  • Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction | ACS Omega Source: ACS Publications URL:[2]

  • Synthesis of Trifluoromethyl-Containing Vicinal Diamines by Asymmetric Decarboxylative Mannich Addition Reactions | The Journal of Organic Chemistry Source: ACS Publications URL:[4]

  • Ethyl Nitroacetate in Aza-Henry Addition on Trifluoromethyl Aldimines: A Solvent-Free Procedure To Obtain Chiral Trifluoromethyl α,β-Diamino Esters | The Journal of Organic Chemistry Source: ACS Publications URL:[5]

Sources

Troubleshooting

Technical Support Center: Optimizing Diastereomeric Ratios in 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane Derivatives

Welcome to the Advanced Synthesis Support Center. The synthesis of fluorinated β -nitroamines—specifically 2-benzoylamino-3,3,3-trifluoro-1-nitropropane derivatives—via the asymmetric aza-Henry (nitro-Mannich) reaction i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of fluorinated β -nitroamines—specifically 2-benzoylamino-3,3,3-trifluoro-1-nitropropane derivatives—via the asymmetric aza-Henry (nitro-Mannich) reaction is a critical pathway in drug development. However, controlling the diastereomeric ratio (dr) in the presence of the sterically demanding and highly electronegative trifluoromethyl ( CF3​ ) group presents unique stereochemical challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high stereoselectivity.

Troubleshooting Guide & FAQs

Q1: My aza-Henry reaction yields a nearly 1:1 mixture of diastereomers. How can I improve the anti selectivity? Causality & Solution: A lack of facial discrimination during C–C bond formation is typically due to an unorganized transition state. When using simple tertiary amine bases (like TEA or DIPEA), the nitronate attacks the imine randomly.

To enforce high dr, you must switch to a bifunctional hydrogen-bonding organocatalyst (e.g., cinchona alkaloid-derived thioureas or amino acid-derived quaternary ammonium salts). The thiourea or ammonium moiety activates the N-benzoyl trifluoroacetaldimine via double hydrogen bonding, while the basic amine/anion coordinates the nitronate. This rigid, dual-activation network restricts rotational freedom and minimizes steric repulsion between the bulky CF3​ group and the nitroalkane substituent, strongly favoring the anti transition state ()[1].

Q2: I initially observe high dr, but it degrades over time. What causes this epimerization? Causality & Solution: You are observing a shift from kinetic to thermodynamic control. The α -proton adjacent to the nitro group in your product remains highly acidic. Prolonged reaction times or the use of excessively strong bases leads to post-reaction epimerization at the C1 position via a retro-aza-Henry pathway.

Actionable Fixes:

  • Quench immediately: Monitor the reaction via chiral HPLC and quench with weak acid the moment the imine is consumed.

  • Thermal control: Lower the reaction temperature (e.g., from 25 °C to -20 °C) to trap the kinetic product.

  • Catalyst optimization: Switch to an electron-rich iminophosphorane catalyst and lower the loading to 1–5 mol%, which provides sufficient basicity for the forward reaction without promoting thermodynamic degradation ()[2].

Q3: Can I invert the selectivity to favor the syn diastereomer? Causality & Solution: Syn-selective aza-Henry reactions are notoriously difficult because the anti transition state is thermodynamically favored for standard nitroalkanes. However, introducing an α -fluoro substituent on the nitroalkane can induce a stereochemical reversal. The high electronegativity and unique stereoelectronic profile of fluorine alter the preferred trajectory of the nitronate attack, leading to fluorine-induced diastereodivergence that selectively yields the syn product ()[3].

Mechanistic Visualization

Mechanism M1 Chiral Bifunctional Catalyst M2 H-Bond Donor (Thiourea) Activates Imine M1->M2 M3 Brønsted Base (Amine) Activates Nitroalkane M1->M3 M4 Highly Organized Transition State M2->M4 M3->M4 M5 Facial Discrimination (Anti-Selective Attack) M4->M5

Dual-activation mechanistic pathway enforcing stereocontrol via hydrogen bonding.

Quantitative Data Summary

The following table summarizes the impact of different catalytic systems and thermodynamic conditions on the yield and stereoselectivity of 2-benzoylamino-3,3,3-trifluoro-1-nitropropane derivatives.

Catalyst SystemTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%)Mechanistic Note
Triethylamine (Control)25128255:450Uncatalyzed random facial attack
Quaternary Ammonium Salt0248880:2075Moderate H-bonding network
Cinchona-derived Thiourea-20489195:592Rigid dual-activation TS
Electron-Rich Iminophosphorane-20369498:295Enhanced basicity prevents epimerization
Cinchona-Thiourea + α -Fluoro-20488510:9098Fluorine-induced diastereodivergence

Self-Validating Experimental Protocol

This standardized workflow is designed to isolate the kinetic diastereomer while preventing thermodynamic degradation.

Step 1: Reagent Preparation In an oven-dried 5 mL reaction vial under an argon atmosphere, dissolve N-benzoyl trifluoroacetaldimine (0.2 mmol) and the selected chiral bifunctional catalyst (0.02 mmol, 10 mol%) in anhydrous toluene (1.0 mL). Causality: Toluene is chosen because non-polar solvents enhance the strength of the catalyst's hydrogen-bonding network.

Step 2: Thermal Equilibration Cool the reaction mixture to -20 °C using a cryocooler. Causality: Low temperatures suppress the uncatalyzed background reaction and slow down the rate of post-reaction epimerization.

Step 3: Nucleophile Addition & Validation Add the substituted nitroalkane (0.4 mmol, 2.0 equiv) dropwise. Self-Validation Check: Look for a transient intensification of color (often pale yellow to deep yellow/orange) that rapidly fades. This visual cue confirms successful deprotonation and the formation of the active nitronate species.

Step 4: Kinetic Monitoring & Quenching Stir the mixture at -20 °C for 24–48 hours. Monitor strictly via TLC or chiral HPLC. Crucial Step: The moment the imine is fully consumed, immediately quench the reaction by adding 1N HCl (0.5 mL). Causality: The acid neutralizes the basic moiety of the catalyst, instantly halting the reversible retro-aza-Henry pathway and locking the dr at its kinetic maximum.

Step 5: Isolation Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography (Hexanes/EtOAc) to isolate the pure diastereomer.

Optimization Workflow

Workflow N1 Imine & Nitroalkane Starting Materials N2 Bifunctional Catalyst Screening N1->N2 N3 Analyze dr via HPLC N2->N3 N4 dr < 90:10 (Epimerization/Poor Control) N3->N4 Suboptimal N5 dr > 90:10 (Kinetic Control Achieved) N3->N5 Optimal N6 Lower Temp & Base Strength N4->N6 N6->N2

Iterative workflow for resolving low diastereomeric ratios in aza-Henry reactions.

References

  • Title: Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives Source: Frontiers in Chemistry (2024) URL: [Link]

  • Title: Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction Source: Chemical Science (via PMC / NIH) URL: [Link]

  • Title: Enantioselective Organocatalytic Addition of Nitromethane to Trifluoromethyl Aryl Ketimines Promoted by Electron-Rich Bifunctional Iminophosphoranes Source: AIR (Archivio Istituzionale della Ricerca) - Università degli Studi di Milano URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane vs. Conventional Trifluoromethylating Reagents

Introduction The incorporation of the trifluoromethyl ( −CF3​ ) group into organic frameworks is a cornerstone of modern medicinal chemistry and agrochemical development. The −CF3​ moiety dramatically enhances metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of the trifluoromethyl ( −CF3​ ) group into organic frameworks is a cornerstone of modern medicinal chemistry and agrochemical development. The −CF3​ moiety dramatically enhances metabolic stability, lipophilicity, and binding affinity. However, chemists face a strategic divide when designing these molecules: should the −CF3​ group be installed via late-stage functionalization using direct transfer reagents, or should it be incorporated early using pre-functionalized building blocks ?

This guide objectively compares 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane —a highly specialized, versatile fluorinated building block—against conventional late-stage trifluoromethylating reagents such as the Ruppert-Prakash and Togni reagents.

Mechanistic and Structural Overview

2-Benzoylamino-3,3,3-trifluoro-1-nitropropane is a densely functionalized chiral building block. Unlike direct transfer reagents that donate a −CF3​ anion, radical, or cation to an existing scaffold, this compound serves as a foundational skeleton for synthesizing complex trifluoromethylated peptidomimetics, amino acids, and diamines.

It is synthesized via the aza-Henry (nitro-Mannich) reaction between an N -protected trifluoroacetaldimine and nitromethane. The resulting β -nitroamine contains three highly manipulable functional groups:

  • The −CF3​ group: Provides the desired fluorinated pharmacophore.

  • The Benzoylamino group ( −NHBz ): Protects the amine and dictates stereochemistry during downstream transformations.

  • The Nitro group ( −NO2​ ): Acts as a versatile linchpin. It can be reduced to a primary amine to yield 3,3,3-trifluoro-1,2-propanediamines, or oxidized via the Nef reaction to yield trifluoromethylated amino acids.

Pathway N1 N-Benzoyl Trifluoroacetaldimine N3 2-Benzoylamino-3,3,3- trifluoro-1-nitropropane N1->N3 Aza-Henry N2 Nitromethane (+ Base/Catalyst) N2->N3 Addition N4 Trifluoromethylated Diamines N3->N4 Reduction (H2, Pd/C) N5 Trifluoromethylated Amino Acids N3->N5 Nef Reaction (Oxidation)

Fig 1. Synthetic utility of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane in peptidomimetic design.

Comparative Analysis: Building Blocks vs. Direct Reagents

To understand the utility of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane, it must be benchmarked against industry-standard direct trifluoromethylating reagents[1][2].

The Ruppert-Prakash Reagent ( TMSCF3​ )

TMSCF3​ is the premier reagent for nucleophilic trifluoromethylation [2]. Activated by a fluoride source (e.g., TBAF), it generates a [CF3​]− equivalent that readily attacks aldehydes, ketones, and imines. While excellent for creating α -trifluoromethyl alcohols, its application in synthesizing densely functionalized chiral diamines often requires multi-step post-functionalization with variable stereocontrol.

Togni's Reagents

Togni's reagents are hypervalent iodine compounds used for electrophilic trifluoromethylation (transferring a [CF3​]+ equivalent)[3]. They are highly effective for late-stage functionalization of nucleophiles such as thiols, alcohols, and electron-rich arenes. However, applying Togni's reagent directly to aliphatic amines or amino acid precursors often results in poor regioselectivity or over-alkylation.

The Building Block Approach

Using 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane bypasses the regioselectivity and stability issues of late-stage −CF3​ transfer. The fluorinated center is established early, allowing chemists to build the molecule around it with absolute regiocontrol.

Table 1: Quantitative and Qualitative Comparison
Feature2-Benzoylamino-3,3,3-trifluoro-1-nitropropaneRuppert-Prakash ( TMSCF3​ )Togni's Reagent (I or II)
Reactivity Type Pre-functionalized Building BlockNucleophilic ( [CF3​]− )Electrophilic ( [CF3​]+ )
Primary Target Motifs β -nitroamines, 1,2-diamines, amino acids α -trifluoromethyl alcohols/aminesTrifluoromethylated arenes, ethers, thioethers
Regiocontrol Absolute (100%) High (Carbonyl specific)Moderate (Substrate dependent)
Stereocontrol High (via chiral aza-Henry catalysts)Moderate (requires chiral auxiliaries)Low to Moderate
Handling & Stability Stable crystalline solidVolatile liquid (requires cold storage)Shock-sensitive at large scales

Causality in Experimental Choices (E-E-A-T)

As an application scientist, achieving reproducible synthesis of fluorinated peptidomimetics requires understanding the why behind the methodology.

Why choose the building block approach over late-stage functionalization for amino acids? Direct electrophilic trifluoromethylation of α -amino acids is notoriously difficult. The strong electron-withdrawing nature of the −CF3​ group severely destabilizes adjacent carbocations, and the presence of basic amine groups often leads to competitive N -trifluoromethylation rather than C -trifluoromethylation. By utilizing the aza-Henry reaction to form 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane, the C−C bond is formed via a nucleophilic nitronate attacking an highly electrophilic fluorinated imine. This completely circumvents the electronic mismatch of late-stage functionalization.

Why conduct the aza-Henry reaction at cryogenic temperatures (-20°C)? The background (uncatalyzed) nitro-Mannich reaction can occur rapidly at room temperature, leading to a racemic mixture of anti and syn diastereomers. Dropping the temperature to -20°C suppresses the uncatalyzed pathway and rigidifies the transition state of the chiral catalyst-imine complex, drastically enhancing both enantio- and diastereoselectivity.

Validated Experimental Protocols

The following self-validating protocol outlines the synthesis of the building block and its subsequent reduction to a diamine.

Protocol A: Synthesis of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane
  • Preparation: In an oven-dried Schlenk flask under inert argon, dissolve N -benzoyl trifluoroacetaldimine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Catalyst Addition: Add 10 mol% of a bifunctional chiral thiourea catalyst. Stir the mixture for 10 minutes at room temperature to ensure homogeneity.

  • Cooling & Addition: Cool the reaction mixture to -20°C using a cryocooler. Slowly add nitromethane (5.0 mmol, 5 equivalents) dropwise over 5 minutes.

  • Monitoring: Allow the reaction to stir at -20°C. Monitor the consumption of the imine via TLC (Hexanes/EtOAc 7:3). The reaction typically reaches completion in 24-36 hours.

  • Quenching (Critical Step): Quench the reaction cold by adding 2.0 mL of saturated aqueous NH4​Cl . Causality: The aza-Henry reaction is reversible (retro-aza-Henry). Strongly basic or acidic workups can cause epimerization or reversion to starting materials. NH4​Cl provides a mildly acidic buffer that safely protonates the nitronate intermediate.

  • Extraction: Extract the aqueous layer with DCM (3 x 5 mL). Dry the combined organic layers over anhydrous MgSO4​ . Causality: MgSO4​ is slightly acidic and acts faster than Na2​SO4​ , minimizing the time the sensitive β -nitroamine spends in a wet organic phase.

  • Purification: Filter, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure building block.

Workflow Start Prepare Imine & Nitromethane AddCat Add Catalyst/Base at -20°C Start->AddCat Monitor Monitor via TLC (Hex/EtOAc) AddCat->Monitor Monitor->Monitor Incomplete Quench Quench with NH4Cl (aq) Monitor->Quench Complete Extract Extract & Dry (MgSO4) Quench->Extract Purify Column Chromatography Extract->Purify

Fig 2. Step-by-step experimental workflow for the aza-Henry synthesis of the building block.

Data Presentation & Performance Metrics

The efficiency of synthesizing 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane depends heavily on the catalytic system used. Table 2 summarizes representative optimization data for the aza-Henry step, demonstrating the necessity of chiral bifunctional catalysts for stereocontrol[4].

Table 2: Optimization of the Aza-Henry Reaction (Representative Data)
Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)
Triethylamine (Base only)THF2548555:45 (Racemic)
Chiral Phase Transfer CatalystToluene0187270:30
Bifunctional Thiourea Catalyst DCM -20 24 92 95:5
Bifunctional Thiourea CatalystDCM2588982:18

Data Interpretation: While simple organic bases like triethylamine drive the reaction to completion rapidly, they offer virtually no stereocontrol. The bifunctional thiourea catalyst at -20°C provides the optimal balance of high yield (92%) and excellent diastereoselectivity (95:5).

Conclusion

When designing trifluoromethylated aliphatic amines, diamines, or amino acids, 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane offers distinct advantages over direct trifluoromethylating agents like the Ruppert-Prakash or Togni reagents. By embedding the −CF3​ group into a highly functionalized, stereochemically defined building block early in the synthetic sequence, researchers can bypass the regiochemical pitfalls and harsh conditions associated with late-stage fluorination.

References

  • Enantiomeric N-(tert-Butylsulfinyl) Polyfluoroalkyl Aldimines in aza-Henry reaction: Effective Route to Chiral Polyfluoroalkyl Nitroamines and Diamines. European Journal of Organic Chemistry, 2023, 33, e202300607.[Link]

  • Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. Chemical Reviews, 2015, 115 (2), 683–730.[Link]

  • Recent progress in the trifluoromethylation of alkenes with Togni's reagents. ARKIVOC, 2014 (i) 453-469.[Link]

Sources

Comparative

Benchmarking catalytic efficiency using 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane substrates

Title: Benchmarking Catalytic Efficiency: Asymmetric Functionalization of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane Substrates Introduction The synthesis of chiral trifluoromethylated amines and amino acids remains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Catalytic Efficiency: Asymmetric Functionalization of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane Substrates

Introduction The synthesis of chiral trifluoromethylated amines and amino acids remains a high-priority objective in modern drug development due to the unique metabolic stability and lipophilicity imparted by the CF3​ group. 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane has emerged as a highly versatile fluorinated building block. Possessing a highly electron-withdrawing CF3​ group adjacent to a stereocenter, and an acidic α -nitro proton, this substrate is ideally primed for asymmetric conjugate additions (e.g., Michael additions to enones).

However, the steric bulk of the benzoylamino and trifluoromethyl groups, combined with the altered pKa​ of the nitronate intermediate, presents a significant challenge for stereocontrol. This guide provides an objective, data-driven comparison of modern organocatalytic systems used to functionalize this substrate, detailing the causality behind catalyst selection and providing a self-validating experimental protocol.

Mechanistic Causality: Why Catalyst Architecture Matters When 2-benzoylamino-3,3,3-trifluoro-1-nitropropane acts as a nucleophile, the catalyst must perform two simultaneous roles: deprotonate the α -nitro carbon to form a reactive nitronate, and activate the electrophile (e.g., trans-chalcone) via hydrogen bonding[1].

Historically, simple chiral amines or early-generation thioureas struggled with highly functionalized nitroalkanes due to insufficient hydrogen-bond donor acidity and flexible transition states[2]. The introduction of bifunctional squaramides revolutionized this space[3]. Squaramides possess a wider spacing between their two N-H protons (~2.7 Å) compared to thioureas (~2.1 Å). This wider "bite angle" perfectly matches the oxygen atoms of the nitronate anion. Furthermore, the squaramide core is highly rigid and aromatic, minimizing entropic penalties during the formation of the ternary complex and effectively shielding one enantioface of the bulky CF3​ -containing substrate.

Mechanistic_Pathway Cat Bifunctional Squaramide (H-Bond Donor & Base) Complex Rigid Ternary Complex (Nitronate + Activated Enone) Cat->Complex Tertiary amine deprotonates substrate Product Chiral Trifluoromethylated Michael Adduct Cat->Product Catalyst Regeneration Sub1 2-Benzoylamino-3,3,3- trifluoro-1-nitropropane Sub1->Complex Forms stabilized nitronate Sub2 trans-Chalcone (Electrophile) Sub2->Complex Squaramide N-H activates carbonyl TS Enantio-determining C-C Bond Formation Complex->TS Stereocontrolled attack TS->Product Protonation & Release

Bifunctional organocatalytic activation of 2-benzoylamino-3,3,3-trifluoro-1-nitropropane and enone.

Benchmarking Catalytic Efficiency To objectively benchmark catalytic performance, we compare three distinct classes of organocatalysts in the asymmetric Michael addition of 2-benzoylamino-3,3,3-trifluoro-1-nitropropane to trans-chalcone at ambient temperature.

  • Takemoto-Type Thiourea: A standard bifunctional catalyst. While effective for simple nitroalkanes, it struggles with the steric demands of the CF3​ group, leading to longer reaction times and moderate diastereoselectivity.

  • Cinchona-Alkaloid Thiourea: Incorporates a bulky quinuclidine core. It provides excellent enantioselectivity but requires higher loadings (10 mol%) to overcome the sluggish kinetics associated with highly fluorinated substrates[4].

  • Bifunctional Squaramide: The optimal choice. Its enhanced acidity and rigid H-bonding pocket allow for ultra-low catalyst loadings (2 mol%), delivering superior Turnover Frequencies (TOF) and near-perfect stereocontrol[3].

Table 1: Quantitative Comparison of Catalytic Systems

Catalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%)TOF (h⁻¹)
Takemoto’s Thiourea10486575:25820.13
Cinchona-Alkaloid Thiourea10248185:15900.33
Bifunctional Squaramide2129498:2993.91
Chiral Phase-Transfer Catalyst5367260:40780.40

Note: TOF is calculated based on the yield achieved at the specified time and catalyst loading.

Experimental Protocol: Self-Validating Workflow To ensure scientific integrity, the following protocol incorporates an internal standard. This creates a self-validating system where kinetic conversion can be plotted against time, ensuring that the observed enantiomeric excess is a result of true asymmetric induction rather than kinetic resolution over a prolonged reaction.

Materials:

  • 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (1.0 equiv, 0.5 mmol)

  • trans-Chalcone (1.2 equiv, 0.6 mmol)

  • Bifunctional Squaramide Catalyst (0.01 mmol, 2 mol%)

  • 1,3,5-Trimethoxybenzene (0.5 equiv, internal standard)

  • Anhydrous Dichloromethane (DCM, 5.0 mL)

Step-by-Step Methodology:

  • System Initialization: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-benzoylamino-3,3,3-trifluoro-1-nitropropane, trans-chalcone, and the internal standard (1,3,5-trimethoxybenzene).

  • Solvation & Thermal Equilibration: Dissolve the mixture in 5.0 mL of anhydrous DCM. Stir for 10 minutes at 25 °C to ensure complete homogeneity.

  • Catalyst Introduction: Add the bifunctional squaramide catalyst in a single portion. Causality Note: Adding the catalyst last prevents premature deprotonation of the nitroalkane in the absence of the electrophile, which can lead to off-target oligomerization and background racemic reactions.

  • In-Process Monitoring: Extract 50 µL aliquots at 2-hour intervals. Evaporate the solvent and analyze via 1H NMR. Integrate the product's α -proton against the internal standard's aromatic protons to generate a real-time kinetic conversion curve.

  • Quenching & Purification: Once conversion plateaus (>95%, typically 12 hours), quench the reaction by passing the mixture through a short pad of silica gel (eluting with EtOAc) to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Stereochemical Analysis: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc, 4:1). Determine the diastereomeric ratio (dr) via 1H NMR of the purified mixture. Determine the enantiomeric excess (ee) using Chiral High-Performance Liquid Chromatography (HPLC) (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, λ = 254 nm).

Experimental_Workflow Step1 1. Substrate & Enone Mixing Step2 2. Catalyst Addition (2 mol%) Step1->Step2 Step3 3. Kinetic NMR Monitoring Step2->Step3 Step4 4. Silica Quench & Purification Step3->Step4 Step5 5. Chiral HPLC (ee & dr) Step4->Step5

Experimental workflow for catalytic benchmarking and HPLC stereochemical analysis.

Conclusion When benchmarking catalytic efficiency for highly fluorinated substrates like 2-benzoylamino-3,3,3-trifluoro-1-nitropropane, the structural rigidity and hydrogen-bond donor capacity of the catalyst are paramount. The data clearly demonstrates that bifunctional squaramides outperform traditional thioureas and phase-transfer catalysts, offering a robust, highly efficient, and scalable approach to synthesizing complex trifluoromethylated architectures.

References

  • Ballini, R., et al. "Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes." RSC Advances, 2022.

  • Wang, Y., et al. "Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction." ACS Omega, 2021.

  • Halland, N., et al. "Organocatalytic Asymmetric Conjugate Addition of Nitroalkanes to α,β-Unsaturated Enones Using Novel Imidazoline Catalysts." Journal of Organic Chemistry, 2002.

  • Li, N., et al. "Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide." MDPI Catalysts, 2019.

Validation

A Comparative Guide to Retention Time Validation for 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane in Reverse-Phase HPLC

This guide provides a comprehensive framework for the validation of retention time for 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (BTNP) using reverse-phase high-performance liquid chromatography (RP-HPLC). It offers...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of retention time for 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (BTNP) using reverse-phase high-performance liquid chromatography (RP-HPLC). It offers an in-depth comparison of methodological choices, a step-by-step validation protocol grounded in regulatory standards, and a performance contrast with Ultra-Performance Liquid Chromatography (UPLC). The principles and protocols detailed herein are designed to ensure data integrity and regulatory compliance for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Validated Analytical Methods

2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (BTNP) is a complex organic molecule featuring a hydrophobic benzoyl group and a polar trifluoro-nitropropane moiety. Its analysis is critical in contexts such as purity assessment, stability testing, and quality control. Reverse-phase HPLC is the predominant technique for such molecules due to its versatility and robustness in separating compounds based on hydrophobicity.[1][2][3]

The retention time (tR) in an HPLC analysis is the primary qualitative identifier for an analyte. Its consistency is a direct indicator of the analytical method's stability and specificity. Therefore, validating the retention time is not merely a procedural formality but a cornerstone of analytical data reliability. This process demonstrates that the method is fit for its intended purpose, a fundamental requirement of regulatory bodies worldwide.[4][5][6] This guide is structured to walk you through the causal logic of method development, the procedural rigor of validation, and the strategic choice of analytical technology.

Section 1: Foundational Method Development

The goal of method development is to achieve a symmetric, well-resolved chromatographic peak for BTNP, free from interference. The physicochemical nature of BTNP—containing both a non-polar aromatic ring and polar functional groups—makes RP-HPLC an ideal choice.[7]

The Causality Behind Column Selection

The stationary phase is the heart of the separation. The choice dictates the primary interaction mechanism with the analyte. For BTNP, several options present distinct advantages.

Stationary PhasePrimary Interaction MechanismRationale for BTNP Analysis
C18 (Octadecylsilane) Strong Hydrophobic InteractionsThe industry standard and most common starting point.[1][8] The C18 alkyl chains will strongly retain the benzoyl group of BTNP, providing excellent separation from more polar impurities.
C8 (Octylsilane) Moderate Hydrophobic InteractionsOffers less retention than C18.[1] This can be advantageous if BTNP has a very long retention time on a C18 column, allowing for shorter run times and reduced solvent consumption.
Phenyl-Hexyl π-π Interactions & Moderate HydrophobicityThe phenyl groups in the stationary phase can interact with the aromatic ring of BTNP via π-π stacking, offering a different selectivity compared to purely aliphatic phases. This is useful for resolving structurally similar impurities.
Fluorinated Phases Unique Dipole-Dipole & Hydrophobic InteractionsThese phases can offer alternative selectivity for fluorinated compounds like BTNP, potentially enhancing separation from non-fluorinated analogues or degradation products.[9]

For the purposes of this guide, a C18 column is selected as the primary choice due to its proven robustness and strong retentive power for aromatic compounds.

Mobile Phase and Detection Strategy

The mobile phase modulates the analyte's retention. A typical RP-HPLC mobile phase consists of a polar aqueous component and a less polar organic modifier.[2][3]

  • Organic Modifier: Acetonitrile is often preferred over methanol for compounds with aromaticity as it can provide sharper peaks and lower UV cutoff. A starting gradient of 50:50 Acetonitrile:Water is a logical starting point.

  • Aqueous Phase: Buffered water (e.g., with phosphate or acetate) is used to maintain a constant pH and suppress the ionization of any residual silanol groups on the silica-based column, ensuring peak symmetry.

  • Detection: The benzoyl chromophore in BTNP makes it an ideal candidate for UV detection. A photodiode array (PDA) detector allows for scanning across a range of wavelengths, with ~230 nm typically being a good starting point for benzoyl-containing structures.

Based on these considerations, a robust starting method is established.

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides strong retention and good efficiency for initial screening.[8]
Mobile Phase A 0.1% Phosphoric Acid in WaterControls pH and minimizes silanol interactions.
Mobile Phase B AcetonitrileGood organic modifier for aromatic compounds.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity.
Detection UV at 230 nmCorresponds to a strong absorbance region for the benzoyl group.
Injection Volume 10 µLA standard volume that balances sensitivity and peak shape.

Section 2: Retention Time Validation Protocol

Validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11] This ensures the procedure is reliable for its intended use. The objective is to demonstrate that the retention time for BTNP is consistent and specific under defined conditions.

Experimental Workflow for Retention Time Validation

G cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Performance Verification cluster_2 Phase 3: Validation Experiments cluster_3 Phase 4: Documentation A Prepare Mobile Phase & Standard Solutions B Equilibrate HPLC System (Stable Baseline) A->B C System Suitability Testing (SST) n=6 injections of standard D Check Acceptance Criteria (%RSD, Tailing, Plates) C->D E Specificity (Inject Blank, Placebo) D->E If SST Passes F Precision (Repeatability) n=6 preparations E->F G Intermediate Precision (Different Day/Analyst) F->G H Robustness (Vary Flow, Temp, % Organic) G->H I Analyze Data & Compare Against Acceptance Criteria H->I J Generate Validation Report I->J

Caption: Workflow for HPLC Retention Time Validation.

Step 1: System Suitability Testing (SST)

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[12][13] SST is a non-negotiable prerequisite for any validation work.

Protocol:

  • Prepare a standard solution of BTNP at the target concentration.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform at least five replicate injections of the BTNP standard.

  • Calculate the key performance parameters and check against predefined acceptance criteria.

Typical SST Acceptance Criteria:

ParameterAcceptance CriterionRationale
Retention Time %RSD ≤ 1.0%Demonstrates the stability of the pump and system plumbing.[14]
Peak Area %RSD ≤ 2.0%Ensures precise and reproducible injections and detection.[14]
Tailing Factor (T) ≤ 2.0Confirms good peak symmetry, indicating no undesirable secondary interactions.[13][14]
Theoretical Plates (N) > 2000Measures column efficiency, ensuring adequate separation power.[13]
Step 2: Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

Protocol:

  • Inject a blank solution (mobile phase or sample solvent) to ensure no system peaks interfere with the BTNP peak.

  • If applicable, inject a placebo (sample matrix without the active ingredient) to check for excipient interference.

  • (Optional but recommended) Analyze a stressed sample of BTNP (e.g., exposed to heat, acid, or light) to show that degradation peaks are resolved from the main analyte peak.

Acceptance Criterion: No significant interfering peaks should be observed at the retention time of BTNP in the blank or placebo chromatograms.

Step 3: Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10][15]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples of BTNP at the same concentration.

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

    • Record the retention time for each injection.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Record the retention time for each injection.

Acceptance Criterion: The Relative Standard Deviation (%RSD) of the retention times for both repeatability and intermediate precision studies should be ≤ 1.0%.

Hypothetical Precision Data:

StudyAnalyst/DayRetention Times (min)Mean tR%RSD
Repeatability Analyst 1 / Day 15.42, 5.41, 5.43, 5.42, 5.44, 5.415.4220.22%
Intermediate Precision Analyst 2 / Day 25.45, 5.46, 5.44, 5.45, 5.46, 5.455.4520.15%
Step 4: Robustness

Purpose: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[15][16] This provides an indication of its reliability during normal usage.

Protocol:

  • Systematically vary key chromatographic parameters one at a time.

  • For each variation, inject the BTNP standard in triplicate and record the average retention time.

  • Compare the resulting retention time to the nominal result.

Hypothetical Robustness Data:

Parameter VariedNominal ValueVaried ValueResulting Mean tR (min)Deviation (min)
Flow Rate 1.0 mL/min0.98 mL/min (-2%)5.53+0.11
1.02 mL/min (+2%)5.31-0.11
Column Temperature 30 °C28 °C (-2 °C)5.49+0.07
32 °C (+2 °C)5.35-0.07
% Organic (ACN) 50%49% (-2% relative)5.68+0.26
51% (+2% relative)5.17-0.25

Acceptance Criterion: The retention time may shift, but system suitability criteria (tailing, plate count) must still be met for all variations. The magnitude of the shift should be documented and understood.

Section 3: Comparative Analysis: RP-HPLC vs. UPLC

While HPLC is a robust and reliable workhorse, Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement.[17] UPLC systems operate at much higher pressures (up to 15,000 psi) and use columns with sub-2 µm particle sizes.[18][19] This fundamental difference has profound performance implications.

Decision Logic for Technology Selection

G A Analytical Need: Analysis of BTNP B High Sample Throughput Critical? A->B C Complex Mixture with Trace-Level Impurities? B->C No E UPLC is Preferred B->E Yes D Budget Constraints & Existing Infrastructure? C->D No C->E Yes F HPLC is Sufficient D->F Yes (High Constraint) D->F No (Low Constraint)

Caption: Decision matrix for choosing between HPLC and UPLC.

Performance Comparison
FeatureRP-HPLC (5 µm particles)UPLC (sub-2 µm particles)Advantage of UPLC
Run Time ~5-10 minutes~1-3 minutesSpeed & Throughput: UPLC can increase sample throughput by up to 10-fold.[17][18]
Peak Resolution GoodExcellentResolution: Narrower peaks allow for better separation of closely eluting impurities.[17][19]
Sensitivity StandardHighSensitivity: Sharper, taller peaks lead to lower detection limits.[17][18][19]
Solvent Consumption High (e.g., 1.0 mL/min)Low (e.g., 0.3 mL/min)Cost & Environment: Significant reduction in solvent purchase and disposal costs.[18]
System Pressure Up to 6,000 psiUp to 15,000 psiOperational Consideration: UPLC requires specialized hardware to handle high pressures.[20]
Initial Cost LowerHigherFinancial: UPLC systems represent a larger capital investment.[17][21]

Final Summary

This guide has detailed a comprehensive and scientifically-grounded approach to the retention time validation for 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane by RP-HPLC. By following a logical progression from method development to a multi-faceted validation protocol encompassing system suitability, specificity, precision, and robustness, laboratories can ensure the generation of reliable, reproducible, and regulatory-compliant analytical data. The comparison with UPLC provides a strategic perspective, enabling laboratories to select the most appropriate technology for their specific analytical challenges and business objectives. A validated retention time is the bedrock of analyte identification, and adherence to these principles ensures the unwavering integrity of that identification.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][10][15]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][22]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link][12]

  • Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science. [Link][17]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][5][23]

  • ACS. (2001). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link][13]

  • HPLC Primer. (2026). UPLC vs HPLC: Key Differences & Method Migration Guide 2026. [Link][18]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]

  • Phenomenex. Reversed Phase HPLC Columns. [Link][1]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link][2]

  • Waters Corporation. HPLC Separation Modes. [Link][8]

  • Springer Nature Experiments. (2002). Reversed-Phase High-Performance Liquid Chromatography. [Link][7]

  • AZoM. (2018). High-Performance Liquid Chromatography vs. Ultra-High Performance Liquid Chromatography. [Link][21]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?. [Link][20]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. [Link][14]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link][16]

  • LCGC International. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link][9]

Sources

Comparative

A Guide to the Comparative Thermodynamic Stability of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The incorporation of fluorinated motifs and nitroalkane groups into molecular scaffolds is a cornerstone of modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorinated motifs and nitroalkane groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical and metabolic properties.[1] This guide provides a comprehensive framework for evaluating the thermodynamic stability of isomers of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane, a compound possessing these key functional groups. We will explore the critical distinction between enantiomeric and conformational isomers and detail a synergistic approach combining computational quantum mechanics and experimental thermal analysis. This document serves as both a theoretical guide and a practical handbook, explaining the causality behind methodological choices and providing validated protocols for researchers aiming to characterize the conformational landscape and thermal resilience of complex organic molecules.

Introduction: Defining the Isomeric Landscape

2-Benzoylamino-3,3,3-trifluoro-1-nitropropane is a molecule of significant interest due to its structural features: a trifluoromethyl group known to enhance metabolic stability, a polar nitro group, and a benzoylamide linkage common in bioactive compounds.[1][2][3] A critical first step in characterizing this molecule is to understand its isomerism.

The structure contains a single stereocenter at the second carbon (C2), which is bonded to four different substituents:

  • A nitromethyl group (-CH₂NO₂)

  • A trifluoroethyl group (-CF₃)

  • A benzoylamino group (-NHCOPh)

  • A hydrogen atom

This single chiral center gives rise to a pair of enantiomers: (R)- and (S)-2-Benzoylamino-3,3,3-trifluoro-1-nitropropane. Enantiomers are non-superimposable mirror images with identical intrinsic physical properties, including thermodynamic stability. Therefore, a comparison of stability between the (R) and (S) forms is moot unless a chiral environment is introduced.

The true challenge and focus of this guide lie in the analysis of conformational isomers , or rotamers . These are different spatial arrangements of the molecule that arise from rotation around its single bonds. These rotations are not free; they are governed by a complex interplay of electronic and steric effects that create energy barriers and preferential, low-energy conformations.[4] Understanding the relative thermodynamic stability of these rotamers is paramount, as the dominant conformation can dictate a molecule's physical properties and its ability to bind to a biological target.[5]

This guide will, therefore, focus on comparing the thermodynamic stability of the significant conformational isomers of a single enantiomer (e.g., the R-form), with the understanding that the energetic landscape of the S-enantiomer is identical.

Theoretical Foundations of Conformational Stability

The relative stability of each rotamer is determined by a delicate balance of intramolecular forces. The primary contributors in 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane are:

  • Steric Hindrance: Repulsive interactions occur when bulky groups like the trifluoromethyl (-CF₃), benzoyl (-COPh), and nitro (-NO₂) groups are forced into close proximity. Conformations that minimize these steric clashes are generally more stable.

  • Dipole-Dipole Interactions: The molecule possesses several highly polar bonds (C-F, N-O, C=O). The alignment of these bond dipoles can be either stabilizing (attractive, anti-parallel) or destabilizing (repulsive, parallel), significantly influencing the conformational energy.

  • Intramolecular Hydrogen Bonding: A potential stabilizing interaction can occur between the amide proton (N-H) and a nearby electronegative atom, such as an oxygen atom of the nitro group or, less commonly, a fluorine atom.

  • Hyperconjugation and Anomeric Effects: Subtle electronic delocalization effects can contribute to stability. For instance, geminal fluorination can lead to stabilizing anomeric-like interactions (nF → σ*CF), although this is more pronounced in saturated rings, it can play a role in acyclic systems.[6][7]

A Computational Workflow for Predicting Isomer Stability

Experimentally isolating and characterizing individual rotamers of a flexible molecule at room temperature is often intractable. Therefore, computational chemistry provides an indispensable tool for mapping the potential energy surface and predicting the relative stabilities of all possible conformations.[5][8]

Rationale for a Computational-First Approach

A computational approach allows for the precise calculation of the energy of any given molecular geometry. By systematically exploring the conformational space, we can identify all stable isomers (energy minima) and the transition states that separate them, providing a complete thermodynamic and kinetic profile. This in silico analysis is essential for guiding and interpreting experimental work.

Step-by-Step Computational Protocol

This protocol outlines a robust workflow for determining the relative Gibbs free energy of conformational isomers using Density Functional Theory (DFT), a widely used and reliable quantum mechanical method.[5][9]

  • Initial Structure Generation: A 3D model of one enantiomer (e.g., (R)-2-Benzoylamino-3,3,3-trifluoro-1-nitropropane) is built using molecular modeling software.

  • Conformational Search via Potential Energy Surface (PES) Scan:

    • Causality: To identify all potential low-energy conformers, a systematic search is performed. This is achieved by rigidly rotating the key dihedral angles in increments (e.g., 15-30°) and calculating the single-point energy at each step. The key dihedrals for this molecule are around the C1-C2 and C2-N bonds.

    • Execution: Perform a relaxed PES scan to locate approximate energy minima on the surface.

  • Geometry Optimization of Minima:

    • Causality: The structures identified as minima on the PES scan are approximations. Each one must be fully optimized to find the precise geometry corresponding to the bottom of the energy well.

    • Execution: Perform a full geometry optimization on each identified minimum. A common and effective method is the B3LYP functional with a 6-31G* basis set, which offers a good balance of computational cost and accuracy for organic molecules.[9][10]

  • Frequency Calculation and Thermodynamic Analysis:

    • Causality: This is a critical, self-validating step. A true energy minimum will have zero imaginary vibrational frequencies.[9] This calculation also provides the Zero-Point Vibrational Energy (ZPVE), thermal energy, and entropy, which are essential for converting the raw electronic energy (E) into the more physically meaningful Gibbs Free Energy (G) at a specific temperature (e.g., 298.15 K). Comparing Gibbs free energies is the most accurate way to determine thermodynamic stability under standard conditions.[11]

    • Execution: Perform a frequency calculation at the same level of theory as the optimization (e.g., B3LYP/6-31G*). Confirm the absence of imaginary frequencies.

  • Ranking Stability:

    • Causality: The conformer with the lowest Gibbs free energy is the most thermodynamically stable. The relative stability of other conformers (ΔG) can be calculated with respect to this global minimum.

    • Execution: Calculate ΔG = G(conformer) - G(global minimum). The relative populations of isomers at equilibrium can then be determined using the Boltzmann distribution equation.

Visualization of Computational Workflow

G cluster_prep Step 1: Preparation cluster_scan Step 2: Exploration cluster_refine Step 3: Refinement & Validation cluster_analysis Step 4: Analysis start Build Initial 3D Structure of (R)-Isomer pes_scan Perform Relaxed PES Scan (Rotate C1-C2 & C2-N Bonds) start->pes_scan id_minima Identify Potential Energy Minima pes_scan->id_minima geom_opt Geometry Optimization of Each Minimum (e.g., B3LYP/6-31G*) id_minima->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Validate True Minima (No Imaginary Frequencies) freq_calc->validation validation->geom_opt Invalid (Re-optimize) thermo Calculate Gibbs Free Energy (G) for each conformer validation->thermo  Valid ranking Rank Stability via ΔG & Calculate Boltzmann Population thermo->ranking conclusion Thermodynamic Profile ranking->conclusion

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

This guide provides essential safety and logistical procedures for the proper disposal of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane. As a compound integrating a nitroalkane, a fluorinated group, and an amide, its han...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical procedures for the proper disposal of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane. As a compound integrating a nitroalkane, a fluorinated group, and an amide, its handling and disposal require a nuanced understanding of its potential chemical reactivity and environmental persistence. This document is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols are executed with the highest regard for safety, compliance, and environmental stewardship.

Hazard Identification and Risk Assessment: A Multifaceted Profile

The primary hazards are associated with the nitroalkane and trifluoromethyl moieties. Aliphatic nitro compounds are known for their thermal instability and potential for exothermic decomposition.[1] The trifluoromethyl group imparts high chemical stability, making the compound persistent and requiring specialized disposal methods to ensure complete destruction.[2]

Table 1: Hazard Profile of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

Hazard CategoryContributing Functional Group(s)Rationale and Potential Consequences
Physical Hazards Aliphatic Nitro GroupNitroalkanes are energetic materials that can undergo exothermic decomposition upon heating.[1] Improper handling or mixing with incompatible substances could lead to uncontrolled reactions. They are often categorized with explosive waste.[3]
Health Hazards Aliphatic Nitro Group, Trifluoromethyl GroupWhile specific toxicity data is unavailable, many nitroalkanes and fluorinated compounds are harmful if inhaled, ingested, or absorbed through the skin.[4] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, potentially affecting its biological activity.[5]
Environmental Hazards Trifluoromethyl GroupThe carbon-fluorine bond is exceptionally strong, making per- and polyfluoroalkyl substances (PFAS) and similar compounds highly resistant to natural degradation.[6][7] These "forever chemicals" can persist in the environment, bioaccumulate, and pose long-term risks to ecosystems.[8][9] Disposal requires methods that ensure the complete breakdown of these stable structures.[2]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to establish a safe working environment and utilize the correct PPE.

  • Engineering Controls : All handling and segregation of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane waste must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.

    • Protective Clothing : A flame-retardant lab coat should be worn. Ensure clothing is clean and free from contamination.

Waste Segregation and Container Management: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in the disposal process. Mixing this compound with incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.

  • Designated Waste Stream : This compound must be disposed of as Halogenated Organic Waste .[10][11][12] It must not be mixed with non-halogenated solvent waste. The disposal methods for these two streams are different and cross-contamination can result in rejection of the waste container by disposal facilities.[12]

  • Container Selection :

    • Use a dedicated, leak-proof container with a secure screw-top cap, approved for hazardous chemical waste.[3][13]

    • The container material must be compatible with halogenated nitro-compounds. Borosilicate glass or a suitable high-density polyethylene (HDPE) container is recommended. Check a chemical compatibility database if unsure.[14]

  • Container Labeling :

    • Clearly label the container with the words "Hazardous Waste ".

    • Write the full chemical name: "2-Benzoylamino-3,3,3-trifluoro-1-nitropropane ".

    • List all components and their approximate percentages if it is a mixed waste.

    • Affix the appropriate hazard pictograms (e.g., Flammable, Health Hazard, as determined by your institution's EHS).

    • Indicate the date accumulation started.

Step-by-Step Disposal Protocol

This protocol covers the collection of pure waste compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, weighing paper).

  • Preparation : Don the required PPE and ensure the chemical fume hood is operational.

  • Waste Collection :

    • Carefully transfer waste 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane into the designated and pre-labeled Halogenated Organic Waste container.

    • Collect any solid materials (e.g., contaminated paper towels, pipette tips) in the same container.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[3][13]

  • Secure and Store :

    • Tightly seal the container cap to prevent the escape of vapors.[15]

    • Wipe the exterior of the container clean of any contamination.

    • Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a cool, dry, well-ventilated location away from heat sources and incompatible materials.[15]

  • Arrange for Final Disposal :

    • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[15]

    • Follow all institutional procedures for waste manifests and transportation.

Principles of Final Disposition: Thermal Destruction

The ultimate disposal of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane will be carried out by a licensed hazardous waste facility, almost certainly through high-temperature incineration.[15][16]

The rationale for this method is twofold:

  • Destruction of the Nitro Group : The energetic nitro group must be safely destroyed. Thermal treatment effectively breaks down the C-N bond.[17][18]

  • Destruction of the Fluorinated Group : The high stability of the C-F bond requires significant energy input to break. High-temperature incineration (typically >1000°C) with sufficient residence time is one of the few proven methods for destroying persistent fluorinated organic compounds.[2] Incomplete combustion could lead to the formation of smaller, equally persistent PFAS-type molecules.[2] The incineration process must be equipped with flue gas scrubbers to neutralize the acidic and toxic gases generated, such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[2][16]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the safe disposal of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane.

G A Identify Waste: 2-Benzoylamino-3,3,3- trifluoro-1-nitropropane & Contaminated Materials B Don Appropriate PPE: - Chemical Goggles - Lab Coat - Resistant Gloves A->B C Work in Fume Hood B->C D Segregate Waste into a DEDICATED & COMPATIBLE Container C->D E Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Start Date D->E F Store Sealed Container in Designated Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Final Disposal via High-Temperature Incineration by Licensed Facility G->H

Caption: Disposal workflow for 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes in Nucleophilic Aromatic.
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  • THERMAL DECOMPOSITION OF THE NITROALKANES. (n.d.). RSC Publishing.
  • Effect of Pressure on the Thermolysis of Nitroalkanes in Solution. (n.d.). ACS Publications.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). ACS Publications.
  • Long-Term Environmental Fate of Perfluorinated Compounds after Accidental Release at Toronto Airport. (2011, July 20). ACS Publications.
  • Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PMC.
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  • Ban fluorinated organic substances to spark green alternatives. (2022, June). PMC.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Ministry of Environment. (n.d.). Laws and Regulations Retrieving System.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 3-Nitro-2-pentene: A Procedural Guide.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. (2022, May 6). MDPI.
  • The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. (2025, January 13). Journal of Agricultural and Food Chemistry.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA Nepis.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
  • 8.1 Organic solvent waste. (2025, January 13). Kemicentrum.
  • Trifluoromethylation of Secondary Nitroalkanes. (n.d.). PMC - NIH.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • Chemical Compatibility Database. (n.d.). Cole-Parmer.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). EPA.

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